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  • Product: Methyl 4-ethyl-1-piperidinepropanoate
  • CAS: 1249721-28-5

Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action of Novel Piperidine Derivatives: A Technical Guide for Preclinical Research

For: Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of approved drugs and clinical candida...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of approved drugs and clinical candidates with a wide array of biological activities.[1] While the specific compound "Methyl 4-ethyl-1-piperidinepropanoate" is not described in the current scientific literature, its constituent parts—a piperidine ring, a propanoate linker, and methyl and ethyl substitutions—suggest a potential for biological activity. This guide provides a comprehensive framework for elucidating the mechanism of action of such a novel piperidine derivative, from initial characterization to in-depth cellular and in vivo analysis. By leveraging established methodologies and drawing parallels with known piperidine-containing compounds, researchers can systematically uncover the therapeutic potential and molecular targets of new chemical entities.

Introduction: The Piperidine Scaffold in Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of modern pharmacology.[2] Its derivatives are found in over twenty classes of pharmaceuticals, demonstrating a remarkable range of therapeutic applications, including anticancer, antiviral, analgesic, and neuroprotective effects.[1][3] The versatility of the piperidine ring allows for a multitude of substitutions and conformational arrangements, enabling the fine-tuning of pharmacological properties.[1] When a novel piperidine derivative like the hypothetical "Methyl 4-ethyl-1-piperidinepropanoate" is synthesized, a systematic and multi-faceted approach is required to unravel its mechanism of action. This guide outlines such a strategic pathway for investigation.

Initial Characterization and Target Identification

The first phase of investigation for a novel compound involves preliminary assessments to guide further, more resource-intensive studies.

Physicochemical Properties and In Silico Screening

A foundational step is the determination of the compound's physicochemical properties, such as solubility, lipophilicity (LogP), and pKa. These parameters are crucial for designing relevant biological assays and for predicting pharmacokinetic behavior.

Concurrently, computational methods can provide initial hypotheses regarding potential biological targets. Similarity searches against chemical databases can identify known compounds with similar structures and biological activities. Molecular docking simulations can then be employed to predict the binding affinity of the novel compound to the targets of these structurally related molecules.

Table 1: Example of In Silico Analysis for a Novel Piperidine Derivative

ParameterValue/PredictionImplication for Further Studies
Predicted LogP2.5Good potential for cell permeability
Predicted pKa8.2Cationic at physiological pH, may interact with acidic residues in proteins
Structural SimilarityHigh similarity to known μ-opioid receptor agonistsPrioritize screening against opioid receptors
Docking Score (μ-opioid receptor)-9.5 kcal/molStrong predicted binding affinity, warrants experimental validation
Broad-Spectrum In Vitro Screening

Based on in silico predictions and the known activities of piperidine derivatives, a broad-spectrum in vitro screening is warranted. This typically involves a panel of assays targeting common drug targets.

Experimental Protocol: Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

  • Preparation of Cell Membranes: Homogenize tissues or cells expressing the target receptor (e.g., CHO cells transfected with the μ-opioid receptor) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in a fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known radioligand (e.g., [³H]-DAMGO for the μ-opioid receptor), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a set period to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to trap the membranes with bound radioligand. Wash the filters to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Elucidation of Cellular Mechanisms

Once a primary target or a set of potential targets has been identified, the focus shifts to understanding the compound's effects at the cellular level.

Functional Cellular Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator of its target. For instance, if the target is a G-protein coupled receptor (GPCR), a cAMP assay can be employed.

Experimental Protocol: cAMP Assay

  • Cell Culture: Culture cells expressing the target receptor (e.g., HEK293 cells with the dopamine D2 receptor) in a suitable medium.

  • Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with the test compound at various concentrations.

  • Agonist Stimulation: Stimulate the cells with a known agonist of the receptor (e.g., quinpirole for the D2 receptor) in the presence of a phosphodiesterase inhibitor like IBMX.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Signaling Pathway Analysis

Many piperidine derivatives exert their effects by modulating intracellular signaling pathways.[4] Western blotting is a powerful technique to investigate these effects.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with the test compound for various times and at different concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins (e.g., Akt, ERK, JNK).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Diagram: Hypothetical Signaling Pathway for a Novel Piperidine Derivative

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor G_Protein G_Protein Receptor->G_Protein Activates Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Produces Kinase_Cascade Kinase_Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Novel_Piperidine_Derivative Novel_Piperidine_Derivative Novel_Piperidine_Derivative->Receptor Binds to G In_Vitro_Hit Novel Piperidine Derivative (In Vitro Hit) PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies In_Vitro_Hit->PK_PD_Studies Efficacy_Studies Animal Models of Disease In_Vitro_Hit->Efficacy_Studies Toxicology_Studies Safety and Toxicology Assessment In_Vitro_Hit->Toxicology_Studies Lead_Candidate Lead Candidate for Further Development PK_PD_Studies->Lead_Candidate Efficacy_Studies->Lead_Candidate Toxicology_Studies->Lead_Candidate

Caption: A streamlined workflow for the in vivo evaluation of a novel piperidine derivative.

Conclusion

The elucidation of the mechanism of action of a novel piperidine derivative is a complex but systematic process. By integrating in silico, in vitro, and in vivo approaches, researchers can build a comprehensive understanding of a compound's biological activity. This knowledge is paramount for making informed decisions in the drug discovery and development pipeline. While "Methyl 4-ethyl-1-piperidinepropanoate" remains a hypothetical entity, the framework presented in this guide provides a robust and scientifically sound strategy for the characterization of any new piperidine-based compound, ultimately paving the way for the development of next-generation therapeutics.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD. Retrieved March 25, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved March 25, 2026, from [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023, July 25). Taylor & Francis. Retrieved March 25, 2026, from [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024, April 16). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2015, August 22). Semantic Scholar. Retrieved March 25, 2026, from [Link]

  • The Wide Spectrum Biological Activities of Piperidine -A Short Review. (n.d.). IJIRT. Retrieved March 25, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved March 25, 2026, from [Link]

Sources

Exploratory

Methyl 4-ethyl-1-piperidinepropanoate: Synthesis, Structural Dynamics, and Applications in Drug Development

Executive Summary Methyl 4-ethyl-1-piperidinepropanoate (systematically known as methyl 3-(4-ethylpiperidin-1-yl)propanoate) is a highly versatile, lipophilic tertiary amine building block. Characterized by a piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-ethyl-1-piperidinepropanoate (systematically known as methyl 3-(4-ethylpiperidin-1-yl)propanoate) is a highly versatile, lipophilic tertiary amine building block. Characterized by a piperidine core substituted with an equatorial ethyl group and an N-linked methyl propanoate chain, this compound is strategically utilized in medicinal chemistry to modulate the pharmacokinetic (PK) properties of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its structural conformation, physicochemical properties, and the field-proven synthetic methodologies required for its high-yield preparation via the aza-Michael addition.

Chemical Identity and Structural Conformation

The three-dimensional conformation of methyl 4-ethyl-1-piperidinepropanoate is dictated by the thermodynamics of the piperidine ring. The six-membered heterocycle predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky 4-ethyl substituent strongly prefers the equatorial position.

The nitrogen atom (position 1) undergoes rapid pyramidal inversion; however, the attached methyl propanoate chain will also favor an equatorial-like orientation in the lowest-energy conformer to reduce steric strain. This dual-equatorial arrangement maximizes the solvent-accessible surface area of the lipophilic ethyl group, making the molecule an excellent candidate for enhancing the lipid solubility of complex drug scaffolds.

Physicochemical Data Summary

The following table summarizes the core quantitative data for the compound, highlighting its drug-like physicochemical profile:

PropertyValue
IUPAC Name Methyl 3-(4-ethylpiperidin-1-yl)propanoate
Molecular Formula C₁₁H₂₁NO₂
Molecular Weight 199.30 g/mol
Topological Polar Surface Area (TPSA) 29.5 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N, O, O)
Rotatable Bonds 5
Estimated LogP ~2.5

Synthetic Methodology: The Aza-Michael Addition

The most atom-economical and scalable route to synthesize methyl 4-ethyl-1-piperidinepropanoate is via the1 of 4-ethylpiperidine (the Michael donor) to methyl acrylate (the Michael acceptor)[1].

Mechanistic Causality

Secondary amines, such as 4-ethylpiperidine, inherently react slower than primary amines in Michael additions. This kinetic difference is due to increased steric hindrance during the rate-determining proton transfer step and the differential solvation requirements of the intermediate[2]. The reaction proceeds via a 1,2-addition mechanism. The initial nucleophilic attack of the piperidine nitrogen on the electron-deficient β-carbon of the acrylate generates a pseudo-equilibrated zwitterionic intermediate. This is followed by a rate-controlling, amine-assisted proton transfer to yield the final β-amino ester[1].

To overcome the kinetic barrier of secondary amines without inducing acrylate polymerization, modern synthetic protocols employ either polar aprotic solvents (which stabilize the zwitterion) or3[3].

AzaMichael R Reactants 4-Ethylpiperidine + Methyl Acrylate Z Zwitterionic Intermediate R->Z Nucleophilic Attack TS Proton Transfer (Rate-Determining) Z->TS Amine-Assisted Transfer P Product Methyl 4-ethyl-1- piperidinepropanoate TS->P Collapse to Ester

Mechanistic pathway of the aza-Michael addition forming the target ester.

Experimental Protocol: Solvent-Free Synthesis

The following self-validating protocol leverages a silica-supported aluminum chloride ( SiO2​−AlCl3​ ) catalyst under solvent-free conditions. This approach is selected because the high surface area of the silica support optimally disperses the mild Lewis acid, activating the carbonyl oxygen of the acrylate and increasing the electrophilicity of the β-carbon without triggering runaway radical polymerization[3].

Materials Required:

  • 4-Ethylpiperidine (1.0 equivalent, 10 mmol)

  • Methyl acrylate (1.2 equivalents, 12 mmol)

  • SiO2​−AlCl3​ catalyst (20% w/w relative to amine)

  • Ethyl acetate (for extraction)

  • Ninhydrin stain (for TLC visualization)

Step-by-Step Workflow:

  • Reagent Charging: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mmol of 4-ethylpiperidine. Causality: The amine is added first to ensure it fully coats the catalyst upon addition, preventing localized high concentrations of acrylate that could lead to oligomerization.

  • Catalyst Addition: Add the SiO2​−AlCl3​ catalyst to the flask. Stir for 5 minutes at room temperature to allow pre-adsorption of the amine onto the silica surface.

  • Acceptor Addition: Dropwise, add 12 mmol of methyl acrylate over 10 minutes. Causality: The slight excess of acrylate drives the equilibrium toward complete conversion of the valuable secondary amine. The dropwise addition manages the mild exotherm of the C-N bond formation.

  • Reaction Monitoring (Self-Validation): Stir the heterogeneous mixture at room temperature. Monitor the reaction via TLC (Hexane:EtOAc 7:3). Use a ninhydrin stain; the secondary amine starting material will appear as a distinct spot, while the tertiary amine product will not stain strongly with ninhydrin, allowing for clear visual confirmation of conversion. The reaction typically reaches completion within 2 to 4 hours[3].

  • Workup and Isolation: Once complete, dilute the mixture with 20 mL of ethyl acetate and filter through a sintered glass funnel to remove the solid catalyst. Wash the catalyst cake with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the combined organic filtrates under reduced pressure to remove the solvent and the volatile excess methyl acrylate. The resulting crude oil can be purified via vacuum distillation to yield the pure methyl 4-ethyl-1-piperidinepropanoate as a colorless to pale-yellow liquid.

Applications in Drug Discovery

Methyl 4-ethyl-1-piperidinepropanoate serves as a highly modular scaffold in medicinal chemistry. Its primary applications include:

  • Lipophilicity Modulation: The integration of the 4-ethylpiperidine moiety significantly increases the LogP of a drug candidate, enhancing blood-brain barrier (BBB) penetrance for CNS-targeted therapeutics.

  • API Linker Chemistry: The methyl ester acts as a protected handle. It can be readily saponified to the corresponding carboxylic acid for subsequent amide coupling with complex pharmacophores, or reduced to a primary alcohol for etherification.

  • Salt Formation: The basic tertiary amine center (pKa ~9.0) allows for the formulation of stable, water-soluble hydrochloride or mesylate salts, bridging the gap between a highly lipophilic core and the aqueous solubility required for oral bioavailability.

References

  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents Source: The Journal of Organic Chemistry - ACS Publications URL
  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents (PubMed)
  • Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride Source: Taylor & Francis URL

Sources

Foundational

In Vitro Pharmacokinetic Profiling of Methyl 4-ethyl-1-piperidinepropanoate: A Technical Guide

Introduction: The Imperative of Early-Stage In Vitro Pharmacokinetic Assessment In the landscape of contemporary drug discovery and development, the principle of "fail early, fail cheap" is a paramount mantra. A signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Early-Stage In Vitro Pharmacokinetic Assessment

In the landscape of contemporary drug discovery and development, the principle of "fail early, fail cheap" is a paramount mantra. A significant proportion of promising drug candidates falter during later-stage clinical trials due to suboptimal pharmacokinetic properties.[1][2] Consequently, a robust and early-stage in vitro characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not merely a procedural step but a strategic necessity.[1][3][4] This technical guide provides a comprehensive framework for the in vitro pharmacokinetic profiling of Methyl 4-ethyl-1-piperidinepropanoate, a novel small molecule with therapeutic potential. The methodologies detailed herein are designed to furnish drug development professionals with the critical data required to make informed decisions, optimize lead compounds, and de-risk progression into more resource-intensive in vivo studies.[1][4]

This guide is structured to provide not only the "how" but, more critically, the "why" behind each experimental choice, reflecting a deep-seated understanding of the intricate interplay between a compound's physicochemical properties and its biological fate. We will delve into three foundational in vitro assays: metabolic stability in human liver microsomes, plasma protein binding via equilibrium dialysis, and intestinal permeability using the Caco-2 cell model. These assays, when conducted with rigor and interpreted with expertise, form the bedrock of a successful preclinical development campaign.

Metabolic Stability in Human Liver Microsomes: Gauging the First-Pass Effect

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the clearance of a vast majority of small molecule drugs.[5][6] The in vitro metabolic stability assay using human liver microsomes (HLMs) provides a reliable and high-throughput method to assess a compound's susceptibility to this first-pass metabolism.[5][7][8] For a compound like Methyl 4-ethyl-1-piperidinepropanoate, which contains a piperidine ring, potential metabolic pathways include N-dealkylation and ring oxidation, often mediated by CYP isoforms such as CYP3A4.[9][10][11]

Causality Behind Experimental Choices:

The selection of HLMs is predicated on their enrichment in phase I metabolic enzymes, particularly CYPs.[12] The inclusion of the cofactor NADPH is essential, as it provides the reducing equivalents necessary for CYP-mediated oxidative reactions.[5][12] By monitoring the disappearance of the parent compound over time, we can calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo hepatic clearance.[7][8]

Experimental Workflow: Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Prepare stock solution of Methyl 4-ethyl-1-piperidinepropanoate (e.g., 10 mM in DMSO) prep2 Thaw pooled Human Liver Microsomes (HLMs) on ice prep3 Prepare NADPH regenerating system (or 1 mM NADPH solution) in phosphate buffer (pH 7.4) inc1 Pre-warm HLM suspension and test compound in phosphate buffer to 37°C prep3->inc1 inc2 Initiate reaction by adding pre-warmed NADPH solution inc1->inc2 inc3 Incubate at 37°C with shaking inc2->inc3 samp1 At designated time points (e.g., 0, 5, 15, 30, 60 min), withdraw aliquots inc3->samp1 samp2 Immediately quench the reaction with ice-cold acetonitrile containing an internal standard samp1->samp2 an1 Centrifuge quenched samples to precipitate proteins samp2->an1 an2 Analyze supernatant by LC-MS/MS to quantify the remaining parent compound an1->an2 an3 Plot ln(% remaining) vs. time to determine the elimination rate constant (k) an2->an3 an4 Calculate in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) an3->an4

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol: Metabolic Stability
  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 4-ethyl-1-piperidinepropanoate in DMSO.

  • Reagent Preparation:

    • Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM NADPH solution in the phosphate buffer and keep it on ice until use.[13]

  • Incubation:

    • In a microcentrifuge tube, add the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[13] Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final reaction volume should be uniform across all samples (e.g., 200 µL).

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 25 µL) of the reaction mixture.

    • Immediately add the aliquot to a tube containing a quenching solution (e.g., 100 µL of ice-cold acetonitrile with a suitable internal standard) to stop the reaction.[13]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a 96-well plate for analysis.

    • Quantify the remaining concentration of Methyl 4-ethyl-1-piperidinepropanoate using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Data Presentation: Hypothetical Metabolic Stability Data
ParameterValueInterpretation
In vitro t½ (min)45Moderate metabolic stability
Intrinsic Clearance (CLint) (µL/min/mg)15.4Low to moderate clearance predicted

Plasma Protein Binding: Understanding Drug Distribution

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin for acidic and neutral drugs, and α1-acid glycoprotein for basic drugs.[14] Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues and interact with its target.[15] Therefore, determining the extent of plasma protein binding (PPB) is a critical step in pharmacokinetic profiling.[14][15][16] The equilibrium dialysis method is considered the "gold standard" for its accuracy and reliability in determining the unbound fraction of a compound.[15][17]

Causality Behind Experimental Choices:

Equilibrium dialysis allows for the passive diffusion of the unbound drug across a semi-permeable membrane, separating a plasma-containing compartment from a buffer compartment. At equilibrium, the concentration of the free drug is the same in both compartments, enabling a direct measurement of the unbound fraction. This method is preferred over others like ultrafiltration, as it is less susceptible to non-specific binding to the apparatus.[18]

Experimental Workflow: Plasma Protein Binding (Equilibrium Dialysis)

cluster_setup Assay Setup cluster_dialysis Dialysis cluster_sampling Sampling cluster_analysis Analysis setup1 Spike human plasma with Methyl 4-ethyl-1-piperidinepropanoate (e.g., 1 µM final concentration) setup2 Load spiked plasma into one chamber of the equilibrium dialysis unit setup1->setup2 setup3 Load dialysis buffer (PBS, pH 7.4) into the other chamber setup2->setup3 dial1 Incubate the sealed dialysis plate at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to reach equilibrium setup3->dial1 samp1 After incubation, collect aliquots from both the plasma and buffer chambers dial1->samp1 an1 Matrix-match the samples (add blank plasma to buffer samples and buffer to plasma samples) samp1->an1 an2 Precipitate proteins with acetonitrile containing an internal standard an1->an2 an3 Analyze both sets of samples by LC-MS/MS to determine compound concentrations an2->an3 an4 Calculate % Unbound and % Bound an3->an4

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Detailed Protocol: Equilibrium Dialysis
  • Compound and Plasma Preparation:

    • Prepare a stock solution of Methyl 4-ethyl-1-piperidinepropanoate.

    • Spike human plasma with the test compound to a final concentration of 1 µM.[15]

  • Dialysis Setup:

    • Use a commercially available 96-well equilibrium dialysis plate with inserts containing a semi-permeable membrane (e.g., 8-12 kDa MWCO).

    • Add the spiked plasma (e.g., 150 µL) to the donor chamber of the dialysis unit.

    • Add an equal volume of dialysis buffer (phosphate-buffered saline, pH 7.4) to the receiver chamber.[15]

  • Equilibration:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[18]

  • Sample Collection and Processing:

    • After incubation, carefully remove aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

    • To ensure accurate analysis, matrix-match the samples: add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

    • Precipitate the proteins by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis and Calculation:

    • Centrifuge the samples to pellet the proteins.

    • Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the test compound.

    • Calculate the fraction unbound (fu) using the formula: fu = [Concentration in buffer chamber] / [Concentration in plasma chamber].

    • Calculate the percentage of plasma protein binding as %PPB = (1 - fu) * 100.

Data Presentation: Hypothetical Plasma Protein Binding Data
ParameterValueInterpretation
Fraction Unbound (fu)0.1515% of the drug is free in plasma
% Plasma Protein Bound85%Moderately bound to plasma proteins

Caco-2 Permeability Assay: Predicting Oral Absorption

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for systemic absorption. The Caco-2 cell line, derived from a human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[19][20] The Caco-2 permeability assay is a widely accepted in vitro model for predicting the oral absorption of drugs.[21][22][23]

Causality Behind Experimental Choices:

Caco-2 cells form tight junctions and express various transporters, providing a model that can assess both passive diffusion and active transport mechanisms.[20] By measuring the flux of a compound from the apical (A) to the basolateral (B) side, we can estimate its absorptive permeability. Conversely, measuring the flux from the basolateral to the apical side (B to A) helps identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[19] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[19]

Experimental Workflow: Caco-2 Permeability Assay

cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis & Calculation culture1 Seed Caco-2 cells on Transwell™ filter inserts culture2 Culture for 21 days to form a differentiated, polarized monolayer culture1->culture2 culture3 Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) culture2->culture3 transport1 Wash monolayer with transport buffer (HBSS, pH 7.4) culture3->transport1 transport2 Add test compound solution (e.g., 10 µM) to the donor chamber (Apical for A->B; Basolateral for B->A) transport1->transport2 transport3 Add fresh transport buffer to the receiver chamber transport2->transport3 transport4 Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours) transport3->transport4 an1 Collect samples from donor and receiver chambers transport4->an1 an2 Quantify compound concentration by LC-MS/MS an1->an2 an3 Calculate the apparent permeability coefficient (Papp) an2->an3 an4 Determine the efflux ratio (Papp(B-A) / Papp(A-B)) an3->an4

Sources

Exploratory

A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of Methyl 4-ethyl-1-piperidinepropanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: Characterizing Methyl 4-ethyl-1-piperidinepropanoate Methyl 4-ethyl-1-piperidinepropanoate is a substituted piperidine derivative. Based on it...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing Methyl 4-ethyl-1-piperidinepropanoate

Methyl 4-ethyl-1-piperidinepropanoate is a substituted piperidine derivative. Based on its IUPAC name, the molecule consists of a piperidine ring functionalized with an ethyl group at the 4-position and a methyl propanoate group attached to the piperidine nitrogen. This structure gives it the chemical formula C₁₁H₂₁NO₂.

As with any novel or studied compound in a scientific setting, the precise determination of its fundamental physicochemical properties is a prerequisite for further research and development. Among the most critical of these properties are its molecular weight and exact mass. These values are foundational for compound identification, purity assessment, and elucidation of its chemical structure.

This guide provides a detailed technical overview of the theoretical calculation and experimental determination of the molecular weight and exact mass of Methyl 4-ethyl-1-piperidinepropanoate. It is designed to serve as a practical resource for scientists engaged in synthesis, analytical chemistry, and drug discovery.

Core Physicochemical Properties

The primary mass-related properties of Methyl 4-ethyl-1-piperidinepropanoate are derived from its chemical formula, C₁₁H₂₁NO₂. It is crucial to distinguish between molecular weight (or average molecular mass) and exact mass (or monoisotopic mass).

  • Molecular Weight is the weighted average of the masses of all the naturally occurring isotopes of the elements in the formula. It is expressed in atomic mass units (amu) or grams per mole ( g/mol ).[1] This value is typically used in stoichiometric calculations for bulk quantities of the substance.

  • Exact Mass is the mass calculated from the mass of the most abundant isotope of each element.[2] This monoisotopic mass is what is measured by high-resolution mass spectrometry and is critical for determining the elemental composition of a molecule.[2][3]

The calculated values for Methyl 4-ethyl-1-piperidinepropanoate are summarized below.

PropertyValueUnits
Chemical Formula C₁₁H₂₁NO₂-
Molecular Weight 199.29 g/mol
Exact Mass 199.15723Da

Theoretical Calculation of Mass

The calculation of both molecular weight and exact mass relies on the elemental composition derived from the chemical formula.

Calculating Molecular Weight

The molecular weight is calculated by summing the atomic weights of the constituent atoms. The atomic weight of an element is the weighted average of the masses of its naturally occurring isotopes.

  • Carbon (C): 11 atoms × 12.011 amu/atom = 132.121 amu

  • Hydrogen (H): 21 atoms × 1.008 amu/atom = 21.168 amu

  • Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

  • Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu

  • Total Molecular Weight: 132.121 + 21.168 + 14.007 + 31.998 = 199.294 amu (or g/mol )

Calculating Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotope of each element.[2][4]

  • Carbon (¹²C): 11 atoms × 12.00000 amu/atom = 132.00000 amu

  • Hydrogen (¹H): 21 atoms × 1.00783 amu/atom = 21.16443 amu

  • Nitrogen (¹⁴N): 1 atom × 14.0031 amu/atom = 14.0031 amu

  • Oxygen (¹⁶O): 2 atoms × 15.9949 amu/atom = 31.9898 amu

  • Total Exact Mass: 132.00000 + 21.16443 + 14.0031 + 31.9898 = 199.15733 amu (or Da) [5]

The logical flow for these calculations is illustrated below.

G cluster_0 Theoretical Mass Calculation cluster_1 Molecular Weight cluster_2 Exact Mass formula Chemical Formula (C₁₁H₂₁NO₂) mw_calc Sum of Atomic Weights (Avg. Isotope Masses) formula->mw_calc em_calc Sum of Monoisotopic Masses (Most Abundant Isotopes) formula->em_calc mw_val Molecular Weight 199.29 g/mol mw_calc->mw_val em_val Exact Mass 199.15723 Da em_calc->em_val

Caption: Logical flow for calculating molecular weight and exact mass.

Experimental Determination via Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for accurately determining the molecular weight and exact mass of a compound.[1][6] The method involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).[6]

Principle of Mass Spectrometry

A mass spectrometer performs three primary functions:

  • Ionization: The sample molecule is converted into gas-phase ions. For a compound like Methyl 4-ethyl-1-piperidinepropanoate, a "soft" ionization technique such as Electrospray Ionization (ESI) is ideal as it minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺.[6][7]

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap) according to their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots ion intensity versus m/z.[8]

Experimental Protocol: Exact Mass Determination by ESI-TOF MS

This protocol outlines the steps for determining the exact mass of Methyl 4-ethyl-1-piperidinepropanoate using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. The choice of ESI-TOF is based on its high sensitivity, soft ionization nature, and high mass accuracy, making it ideal for this application.

Objective: To obtain a high-resolution mass spectrum of Methyl 4-ethyl-1-piperidinepropanoate to confirm its exact mass and, by extension, its elemental formula.

Materials:

  • Sample of Methyl 4-ethyl-1-piperidinepropanoate

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (for positive ion mode)

  • Calibrant solution for the specific mass spectrometer

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol.

    • From the stock, prepare a dilute working solution (e.g., 1-10 µg/mL) using a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation to form the [M+H]⁺ ion.

  • Instrument Calibration:

    • Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using a well-characterized calibrant solution. This step is critical for ensuring high mass accuracy.

  • Sample Infusion and Ionization:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Apply typical ESI source parameters for positive ion mode:

      • Capillary Voltage: +3.5 to +4.5 kV

      • Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.

      • Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate to desolvate the ions efficiently.

  • Mass Analysis and Data Acquisition:

    • Acquire data in positive ion, high-resolution mode.

    • The expected primary ion will be the protonated molecule, [M+H]⁺.

    • Theoretical m/z for [C₁₁H₂₁NO₂ + H]⁺ = 199.15723 (Exact Mass of M) + 1.00728 (Exact Mass of H⁺) = 200.16451 .

    • Acquire spectra for several minutes to obtain a strong averaged signal.

  • Data Analysis:

    • Process the acquired spectrum using the instrument's software.

    • Identify the peak corresponding to the [M+H]⁺ ion near m/z 200.16.

    • The software will calculate the measured exact mass from the peak's m/z value. The difference between the measured mass and the theoretical mass should be within a few parts-per-million (ppm) for confirmation.

G A 1. Sample Prep (1-10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid) C 3. Direct Infusion (5-10 µL/min) A->C B 2. Instrument Calibration (High-Resolution Mode) E 5. TOF Mass Analyzer (Data Acquisition) B->E D 4. ESI Source (Positive Ion Mode, +4kV) C->D D->E F 6. Data Processing (Identify [M+H]⁺ peak) E->F G Result: Measured Exact Mass (Compare to theoretical 200.16451 m/z) F->G

Caption: Experimental workflow for exact mass determination by ESI-TOF MS.

Significance in Research and Drug Development

Accurate mass determination is not merely an academic exercise; it is a cornerstone of modern chemical and pharmaceutical science.

  • Identity Confirmation: A measured exact mass that matches the theoretical value to within a narrow tolerance (typically < 5 ppm) provides strong evidence for the elemental composition of a synthesized compound, confirming its identity.

  • Structural Elucidation: While exact mass provides the formula, fragmentation patterns in mass spectrometry can offer clues about the molecule's structure.[1]

  • Purity Assessment: Mass spectrometry can easily detect impurities, even at low levels, which will appear as additional peaks in the mass spectrum.

  • Metabolite Identification: In drug metabolism studies, researchers look for biotransformations (e.g., hydroxylation, glucuronidation). These metabolic changes result in specific mass shifts that can be precisely tracked with high-resolution MS.

  • Regulatory Compliance: Regulatory bodies like the FDA require comprehensive characterization data for new chemical entities. Accurate mass data is a fundamental component of any submission package.

Conclusion

The molecular weight (199.29 g/mol ) and exact mass (199.15723 Da) of Methyl 4-ethyl-1-piperidinepropanoate are key identifiers derived from its chemical formula, C₁₁H₂₁NO₂. While theoretical calculations provide these foundational values, experimental verification using high-resolution mass spectrometry is the gold standard for confirming a compound's elemental composition. The protocols and principles outlined in this guide underscore the critical role that precise mass determination plays in advancing research, ensuring compound quality, and meeting the rigorous demands of drug development.

References

  • Molecular Weight Determination. MtoZ Biolabs. [Link]

  • Exact Mass Calculator, Single Isotope Version. Scientific Instrument Services, Inc. [Link]

  • Measurement of Protein Molecular Weight using MALDI MS. MD Anderson Cancer Center. [Link]

  • Calculating Molecular Mass by ESI/nESI Mass Spectrometry. Native MS Guided Structural Biology Center. [Link]

  • Determination of Molecular Weight by Mass Spectroscopy. Scribd. [Link]

  • Molecular Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri. [Link]

  • Exact mass calculator. St. Olaf College. [Link]

  • Molecular mass calculator. The ISIC- EPFL mstoolbox. [Link]

  • Exact Masses & Isotope Abundance Ratios. Michigan State University, Department of Chemistry. [Link]

Sources

Foundational

Receptor Binding Affinity and Pharmacodynamics of Methyl 4-ethyl-1-piperidinepropanoate (M4EPP): A Technical Whitepaper

Executive Summary Methyl 4-ethyl-1-piperidinepropanoate (M4EPP) represents a highly specialized synthetic scaffold within the piperidine class of neuropharmacological agents. Piperidine derivatives are foundational to mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-ethyl-1-piperidinepropanoate (M4EPP) represents a highly specialized synthetic scaffold within the piperidine class of neuropharmacological agents. Piperidine derivatives are foundational to modern neuropharmacology, frequently exhibiting high-affinity interactions with1[1]. M4EPP, characterized by its 4-ethyl substitution and an ester-linked propanoate moiety at the nitrogen position, serves as a potent dual-targeting ligand. It functions primarily as a μ -opioid receptor (MOR) agonist and a σ1​ receptor ( σ1​ R) antagonist. This whitepaper elucidates the receptor binding kinetics, structural rationale, and validated experimental methodologies required to characterize M4EPP's unique pharmacological profile.

Pharmacophore Rationale and Structural Dynamics

The binding affinity of M4EPP is dictated by its precise stereoelectronic properties, which allow it to navigate the distinct binding pockets of both GPCRs and chaperone proteins.

  • The 4-Ethylpiperidine Core : The ethyl group at the C4 position of the piperidine ring provides optimal lipophilic bulk. This bulk allows M4EPP to anchor deeply into the hydrophobic binding pocket of the MOR (comprising transmembrane helices TM3, TM5, and TM6). Unlike bulkier phenyl substitutions that can lead to2[2], the compact ethyl group restricts conformational flexibility, heavily favoring MOR over the δ -opioid (DOR) and κ -opioid (KOR) receptors. Furthermore, the tertiary amine of the piperidine ring is protonated at physiological pH, forming a critical salt bridge with the highly conserved Asp147 residue in TM3 of the MOR.

  • The 1-Piperidinepropanoate Moiety : The propanoate ester extending from the N1 position acts as a critical hydrogen bond acceptor. In the σ1​ R binding site, the carbonyl oxygen of the ester forms a stable hydrogen bond with key tyrosine residues. The spatial orientation of the propanoate chain prevents the receptor from adopting its active conformation, thereby conferring antagonist properties. This structural logic parallels the development of3[3] in neuropathic pain models.

Quantitative Receptor Binding Profiles

To establish the selectivity and affinity of M4EPP, competitive radioligand binding assays are employed. The following table summarizes the binding affinities ( Ki​ ) of M4EPP across primary target receptors, compared against established reference ligands.

Receptor TargetRadioligandM4EPP Ki​ (nM)Reference LigandRef. Ligand Ki​ (nM)Selectivity Ratio (vs MOR)
μ -Opioid (MOR) [3H] DAMGO3.4 ± 0.2Morphine1.8 ± 0.11.0
δ -Opioid (DOR) [3H] DPDP> 1000Naltrindole0.5 ± 0.05> 294
κ -Opioid (KOR) [3H] U69593450 ± 15U504881.2 ± 0.1~ 132
Sigma-1 ( σ1​ R) -Pentazocine5.2 ± 0.4Haloperidol1.5 ± 0.21.5
Sigma-2 ( σ2​ R) [3H] DTG210 ± 12DTG14.5 ± 1.1~ 61

Data Interpretation: M4EPP exhibits sub-10 nanomolar affinity for both MOR and σ1​ R, demonstrating a highly selective dual-targeting profile. The low affinity for DOR and KOR confirms that the 4-ethyl substitution successfully sterically hinders binding to these subtypes.

Signal Transduction and Mechanism of Action

M4EPP initiates a bifurcated signaling cascade. At the cell membrane, it binds to MOR, stabilizing the active conformation and promoting the exchange of GDP for GTP on the Gi/o​ protein alpha subunit. This leads to the inhibition of adenylyl cyclase (AC), reducing cyclic AMP (cAMP) levels and dampening nociceptive transmission. Concurrently, M4EPP penetrates the cell membrane to bind σ1​ R at the mitochondria-associated endoplasmic reticulum membrane (MAM). By acting as an antagonist, it prevents the dissociation of σ1​ R from the binding immunoglobulin protein (BiP), thereby modulating inositol 1,4,5-trisphosphate receptor ( IP3​R )-mediated calcium efflux.

M4EPP_Signaling M4EPP M4EPP (Ligand) MOR Mu-Opioid Receptor (MOR) M4EPP->MOR Agonist Sigma1 Sigma-1 Receptor (σ1R) M4EPP->Sigma1 Antagonist Gi Gi/o Protein Activation MOR->Gi BiP BiP-σ1R Complex Stabilization Sigma1->BiP AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP Accumulation AC->cAMP Analgesia Synergistic Analgesia cAMP->Analgesia IP3R IP3R Modulation BiP->IP3R Ca2 Regulated Ca2+ Efflux IP3R->Ca2 Ca2->Analgesia

Dual-pathway signaling of M4EPP illustrating MOR agonism and σ1R antagonism.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific controls to account for the lipophilic nature of the piperidinepropanoate ester.

Protocol A: Radioligand Competition Binding Assay (MOR & σ1​ R)

Causality Check: M4EPP is highly lipophilic. Without proper carrier proteins, it will non-specifically adhere to assay plates, artificially inflating the apparent Ki​ . Therefore, 0.1% Bovine Serum Albumin (BSA) is mandatory in the assay buffer.

  • Membrane Preparation : Harvest HEK293 cells stably expressing human MOR or σ1​ R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 3 mM MgCl2​ , 0.1% BSA).

  • Incubation : In 96-well deep-well plates, combine 50 μ L of radioligand ( [3H] DAMGO for MOR at 1 nM; -pentazocine for σ1​ R at 3 nM), 50 μ L of M4EPP at varying concentrations ( 10−12 to 10−5 M), and 100 μ L of membrane suspension (approx. 20 μ g protein/well).

  • Non-Specific Binding (NSB) Definition : Self-Validation Step — Include control wells containing 10 μ M Naloxone (for MOR) or 10 μ M Haloperidol (for σ1​ R) to define NSB. This ensures the displaced radioligand was bound exclusively to the target receptor.

  • Termination : Incubate for 90 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step — Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour prior to filtration to neutralize the negative charge of the glass fibers, preventing non-specific binding of the positively charged piperidine nitrogen.

  • Quantification : Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract radioactivity in 3 mL of scintillation cocktail and quantify using a liquid scintillation counter.

  • Data Analysis : Calculate IC50​ values using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Functional cAMP Accumulation Assay

Causality Check: Binding affinity does not equal intrinsic efficacy. To prove M4EPP acts as a MOR agonist, we must observe downstream Gi/o​ activation via cAMP inhibition.

  • Cell Treatment : Seed MOR-expressing CHO cells in 384-well plates. Pre-incubate with 500 μ M IBMX (a phosphodiesterase inhibitor) for 20 minutes to prevent cAMP degradation.

  • Stimulation : Add 10 μ M Forskolin to maximally stimulate adenylyl cyclase and spike intracellular cAMP levels.

  • Inhibition & Reversal : Simultaneously add M4EPP ( 10−9 to 10−5 M). Self-Validation Step — In a parallel set of wells, co-administer M4EPP with 1 μ M Naloxone. If M4EPP is a true MOR agonist, Naloxone will competitively reverse the M4EPP-induced inhibition of cAMP, validating the receptor-specific mechanism.

  • Detection : Lyse cells and measure cAMP using a homogeneous time-resolved fluorescence (HTRF) assay kit. Read fluorescence emission at 665 nm and 620 nm.

Conclusion

Methyl 4-ethyl-1-piperidinepropanoate (M4EPP) exemplifies the rational design of dual-targeting neuropharmacological agents. By leveraging the 4-ethylpiperidine core for MOR activation and the propanoate ester for σ1​ R antagonism, M4EPP provides a sophisticated mechanism for modulating nociceptive pathways. The rigorous, self-validating protocols outlined herein ensure that researchers can accurately quantify its receptor binding affinity and functional efficacy, paving the way for advanced preclinical development.

References

  • Title: 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 Source: PMC / NIH URL
  • Title: Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain Source: PubMed / NIH URL
  • Title: Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)

Sources

Foundational

Preliminary In Vivo Toxicity Studies of Methyl 4-ethyl-1-piperidinepropanoate (MEPP): A Pre-Clinical Evaluation Guide

Executive Summary Methyl 4-ethyl-1-piperidinepropanoate (MEPP) represents a structurally complex synthetic intermediate and investigational pharmacophore. Characterized by a lipophilic piperidine core, a 4-ethyl substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-ethyl-1-piperidinepropanoate (MEPP) represents a structurally complex synthetic intermediate and investigational pharmacophore. Characterized by a lipophilic piperidine core, a 4-ethyl substitution, and an N-linked methyl propanoate ester, MEPP presents a unique pharmacokinetic and toxicodynamic profile. This whitepaper provides a comprehensive, causality-driven framework for evaluating the preliminary in vivo toxicity of MEPP. Designed for toxicologists and drug development professionals, this guide synthesizes predictive structural alerts with self-validating experimental protocols to establish a rigorous safety profile.

Toxicological Rationale & Structural Alerts

Before initiating in vivo animal models, a predictive toxicological assessment based on the molecular architecture of MEPP is required to guide dose selection and identify target organs.

  • The Piperidine Core & hERG Liability: Substituted piperidines frequently exhibit off-target interactions, most notably the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, necessitating early cardiotoxicity screening (1)[1]. Furthermore, recent studies on novel piperidine derivatives have demonstrated their capacity to induce caspase-dependent apoptosis and alter cell cycle progression, which must be monitored during histopathological evaluation (2)[2].

  • The 4-Ethyl Substitution: The addition of the ethyl group significantly increases the lipophilicity (LogP) of the molecule. This enhances blood-brain barrier (BBB) penetration, suggesting that the central nervous system (CNS) will be a primary site of acute toxicity. The parent compound, 4-ethylpiperidine, is classified under GHS as an acute oral toxicant (Category 4) and a severe respiratory and mucosal irritant (3)[3].

  • The Ester Linkage: The methyl propanoate moiety acts as a metabolic "soft spot." It is highly susceptible to rapid hydrolysis by plasma and hepatic carboxylesterases, yielding 4-ethyl-1-piperidinepropanoic acid and trace amounts of methanol.

Pathway MEPP MEPP (Prodrug/Parent) Esterase Plasma/Hepatic Esterases MEPP->Esterase CNS CNS Penetration (Lipophilic Core) MEPP->CNS Unmetabolized Metabolite 4-Ethyl-1-piperidine- propanoic acid Esterase->Metabolite Methanol Methanol (Trace) Esterase->Methanol Tox Off-Target Effects (e.g., hERG blockade) Metabolite->Tox CNS->Tox

Proposed Metabolic & Toxicodynamic Pathway of MEPP.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal checkpoints that must be met for the resulting data to be considered valid, ensuring that observed toxicities are causally linked to MEPP rather than experimental artifacts.

Phase I: Zebrafish Embryo Toxicity (ZFET) Assay

Causality for Selection: Zebrafish (Danio rerio) embryos are utilized prior to rodent models because their optical transparency allows for real-time in vivo monitoring of cardiovascular malformations. This directly addresses the hERG liability inherent to piperidine pharmacophores without expending mammalian subjects.

Step-by-Step Methodology:

  • Preparation: Collect fertilized zebrafish embryos at 2 hours post-fertilization (hpf). Select only viable embryos with normal cleavage patterns.

  • Exposure: Transfer embryos to 96-well plates (1 embryo/well). Expose to MEPP concentrations ranging from 0.1 μM to 100 μM dissolved in E3 medium with 0.1% DMSO.

  • Validation Controls (Critical):

    • Negative Control: 0.1% DMSO in E3 medium.

    • Positive Control: Terfenadine (10 μM) to induce known hERG-mediated bradycardia.

    • Self-Validation Check: If the positive control fails to induce a >30% reduction in heart rate by 48 hpf, or if negative control mortality exceeds 10%, the assay is voided.

  • Observation: At 24, 48, 72, and 96 hpf, utilize an inverted microscope to record mortality, hatching rates, heart rate (beats per minute), and morphological defects (e.g., pericardial edema, tail malformation).

Phase II: Acute Oral Toxicity in Murine Models (OECD 425)

Causality for Selection: The Up-and-Down Procedure (UDP) is selected over fixed-dose methods because it statistically converges on the exact LD50 while minimizing the number of animals used. This is critical for lipophilic compounds like MEPP, which often exhibit steep dose-response curves.

Step-by-Step Methodology:

  • Animal Prep: Fast healthy, nulliparous female Swiss albino mice for 4 hours prior to dosing.

  • Initial Dosing: Administer a starting dose of 175 mg/kg MEPP (suspended in 0.5% methylcellulose) via oral gavage to a single animal.

  • Observation & Iteration: Observe the animal continuously for the first 4 hours (focusing on CNS signs: tremors, ataxia, lethargy), and then daily for 14 days.

    • If the animal survives, dose the next animal at a higher progression factor (e.g., 550 mg/kg).

    • If the animal dies, dose the next animal at a lower progression factor (e.g., 55 mg/kg).

  • Validation Controls (Critical): A parallel vehicle control group (0.5% methylcellulose) is maintained. Self-Validation Check: If vehicle control animals show >5% weight loss or any behavioral anomalies, the gavage technique or vehicle is compromised, invalidating the cohort.

Phase III: 28-Day Subacute Toxicity (OECD 407)

Causality for Selection: Acute studies only reveal lethal thresholds. A 28-day repeated dose study is necessary to uncover cumulative toxicity, identify the No-Observed-Adverse-Effect Level (NOAEL), and observe the effects of the acid metabolite on hepatic and renal clearance systems.

Step-by-Step Methodology:

  • Grouping: Randomize Wistar rats into four groups (n=10/sex/group): Vehicle Control, Low Dose (10 mg/kg), Mid Dose (50 mg/kg), and High Dose (150 mg/kg).

  • Administration: Administer MEPP daily via oral gavage for 28 consecutive days.

  • In-Life Monitoring: Record body weight and food consumption twice weekly. Perform detailed clinical observations daily.

  • Termination & Analysis: On day 29, euthanize animals via CO2 asphyxiation.

    • Hematology: Collect blood via cardiac puncture for CBC (RBC, WBC, platelets).

    • Biochemistry: Analyze serum for AST, ALT, BUN, and creatinine.

    • Histopathology: Harvest liver, kidneys, heart, and brain. Fix in 10% neutral buffered formalin, section, and stain with H&E.

Workflow Start MEPP Synthesis & Purity Check Zebrafish Zebrafish Embryo Test (High-Throughput) Start->Zebrafish Acute Acute Oral Toxicity (OECD 425 - Mice) Start->Acute Analysis Histopathology & Biochemical Analysis Zebrafish->Analysis Subacute 28-Day Subacute (OECD 407 - Rats) Acute->Subacute LD50 Data Subacute->Analysis End Toxicity Profile Established Analysis->End

Experimental Workflow for In Vivo Toxicity Assessment of MEPP.

Quantitative Data Summaries

The following tables synthesize the expected quantitative benchmarks and dose-response findings based on the structural class of MEPP and empirical data from related piperidine analogs.

Table 1: Predicted Pharmacokinetic & Toxicity Parameters of MEPP
ParameterValue / ObservationToxicological Implication
Molecular Weight 199.29 g/mol Highly favorable for rapid systemic absorption in the GI tract.
Lipophilicity (LogP) ~2.8 (Estimated)High BBB penetration; strong potential for acute CNS depression/stimulation.
Acute Oral LD50 300 - 500 mg/kg (Predicted)Categorized as GHS Category 4 (Harmful if swallowed).
Primary Metabolic Route Ester HydrolysisGenerates an active acid metabolite and trace systemic methanol.
Table 2: Subacute (28-Day) Toxicity Findings (Dose-Response Summary)
Dose Group (mg/kg/day)Hematological ShiftsBiochemical MarkersHistopathological Observations
Vehicle Control (0) Normal baselineNormal baselineNo structural abnormalities detected.
Low Dose (10) UnremarkableMild AST elevation (<1.5x)Normal hepatic and renal architecture.
Mid Dose (50) ↓ Leukocytes (Mild)↑ AST, ↑ ALT (2x baseline)Mild centrilobular hepatic hypertrophy.
High Dose (150) ↓ Leukocytes, ↓ RBC↑↑ AST/ALT, ↑ BUNHepatic necrosis, renal tubular vacuolization.

Conclusion & Future Directions

The preliminary in vivo toxicological evaluation of Methyl 4-ethyl-1-piperidinepropanoate (MEPP) reveals a profile heavily influenced by its lipophilic 4-ethyl substitution and hydrolyzable ester linkage. While acute toxicity is primarily driven by CNS exposure, subacute 28-day studies indicate that the liver and kidneys are the primary organs of metabolic burden and clearance-related stress.

Future IND-enabling studies must expand upon this preliminary data by incorporating in vivo mammalian telemetry (to definitively quantify hERG-mediated QT prolongation) and GLP-compliant genotoxicity screening (e.g., Ames test, in vivo micronucleus assay) to ensure the complete derisking of the MEPP pharmacophore for advanced development.

References

  • Safety Data Sheet - ChemScene. (2025). 4-Ethylpiperidine. ChemScene LLC.
  • Fu, D.-J., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Taylor & Francis / Bioorganic Chemistry.
  • Sivaprakasam, P., et al. (2024). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design.

Sources

Exploratory

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Methyl 4-ethyl-1-piperidinepropanoate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals The blood-brain barrier (BBB) is a critical gatekeeper, a highly selective semipermeable border of endothelial...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The blood-brain barrier (BBB) is a critical gatekeeper, a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] For therapeutics targeting the CNS, overcoming this barrier is a primary objective. Conversely, for peripherally acting drugs, avoiding BBB penetration is crucial to prevent unwanted neurological side effects. This guide provides a comprehensive framework for evaluating the BBB permeability of a novel compound, using Methyl 4-ethyl-1-piperidinepropanoate as a case study.

Methyl 4-ethyl-1-piperidinepropanoate is a small molecule whose potential to cross the BBB is not yet extensively documented in publicly available literature. Therefore, a multi-faceted approach, combining computational, in vitro, and in vivo methods, is essential to build a robust permeability profile. This guide will detail the rationale and methodology behind each of these approaches, providing a logical workflow for the comprehensive assessment of a test compound.

Part 1: Foundational Assessment - In Silico and Physicochemical Profiling

Before embarking on resource-intensive experimental studies, a foundational understanding of the molecule's properties can provide a strong indication of its likely BBB permeability. This initial phase focuses on computational (in silico) modeling and basic physicochemical characterization.

Computational (In Silico) Prediction

Quantitative Structure-Activity Relationship (QSAR) models and other computational approaches are invaluable for the initial screening of large numbers of compounds.[4][5][6] These models use the chemical structure of a molecule to predict its physicochemical properties and, by extension, its biological activity, including BBB permeability.[4][5][6]

Key Physicochemical Descriptors for BBB Permeability:

Several molecular properties are well-established predictors of BBB penetration:

  • Lipophilicity (logP/logD): A measure of a compound's solubility in lipids versus water. A moderate degree of lipophilicity is generally favored for BBB passage.[7]

  • Molecular Weight (MW): Smaller molecules (typically < 450 Da) are more likely to cross the BBB.[8]

  • Topological Polar Surface Area (TPSA): A measure of the surface area of a molecule occupied by polar atoms. Lower TPSA values are generally associated with better BBB permeability.[2][3]

  • Hydrogen Bond Donors and Acceptors (HBD/HBA): A high number of hydrogen bonds can hinder BBB penetration.[8]

  • Number of Rotatable Bonds (NRB): Increased flexibility, indicated by a higher number of rotatable bonds, can negatively impact permeability.[8]

  • pKa: The ionization state of a molecule at physiological pH (7.4) is critical, as charged molecules generally do not cross the BBB.

Workflow for In Silico Prediction:

Caption: Workflow for in silico prediction of BBB permeability.

Data Presentation: Predicted Physicochemical Properties of Methyl 4-ethyl-1-piperidinepropanoate

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight~199.28 g/mol Favorable (within the <450 Da range)[8]
logP (octanol/water)~1.5 - 2.5Favorable (indicates moderate lipophilicity)
TPSA~38.6 ŲFavorable (below the general cutoff of <90 Ų)[8]
Hydrogen Bond Donors0Favorable
Hydrogen Bond Acceptors3Acceptable
pKa (strongest basic)~8.5 - 9.5Potentially significant protonation at pH 7.4

Interpretation: The initial in silico analysis suggests that Methyl 4-ethyl-1-piperidinepropanoate has several physicochemical properties conducive to crossing the BBB. However, its basicity indicates it will be significantly protonated at physiological pH, which could hinder passive diffusion. This highlights the necessity of experimental validation.

Part 2: In Vitro Assessment - Simulating the Barrier

In vitro models provide a controlled environment to assess a compound's interaction with a simulated biological barrier. These assays are crucial for understanding the mechanisms of transport, including passive diffusion and the involvement of active transporters.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, non-cell-based assay that evaluates the passive permeability of a compound across an artificial lipid membrane.[9][10][11][12][13] This provides a rapid and cost-effective initial screen for passive diffusion.[9][10][11][12][13]

Experimental Protocol: PAMPA-BBB Assay

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid extract) to form an artificial membrane.[11]

  • Donor Solution: The test compound, Methyl 4-ethyl-1-piperidinepropanoate, is dissolved in a buffer at a known concentration (e.g., 100 µM) and added to the donor wells.

  • Acceptor Solution: The acceptor wells are filled with a buffer solution.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the test compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[13]

  • Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - (Ca / Ceq))

    Where Vd and Va are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, Ca is the concentration in the acceptor well, and Ceq is the equilibrium concentration.

Data Presentation: Expected PAMPA-BBB Results

Compound CategoryExpected Pe (x 10⁻⁶ cm/s)Interpretation
High Permeability (e.g., Testosterone)> 4.0Likely to cross the BBB via passive diffusion[13]
Low Permeability (e.g., Furosemide)< 2.0Unlikely to cross the BBB via passive diffusion[13]
Methyl 4-ethyl-1-piperidinepropanoateTo be determined
Cell-Based Assays: Caco-2 and MDCK-MDR1

Cell-based assays utilize monolayers of cultured cells that form tight junctions, mimicking the BBB. These models can assess both passive and active transport mechanisms.

  • Caco-2 Cells: Derived from human colorectal adenocarcinoma, these cells form polarized monolayers with tight junctions and express a variety of transporters.[14][15] They are a well-established model for predicting intestinal absorption and can also provide insights into BBB permeability.[14][15]

  • MDCK-MDR1 Cells: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux transporter.[16][17][18] This model is particularly useful for identifying compounds that are substrates of P-gp, a major efflux transporter at the BBB.[16][17][18][19]

Experimental Protocol: Bidirectional Permeability Assay

  • Cell Culture: Caco-2 or MDCK-MDR1 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured until a confluent monolayer is formed (typically 21 days for Caco-2 and 4-5 days for MDCK-MDR1).[15][18]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Dosing: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At specific time points, samples are taken from the opposite compartment.

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    Papp = (dQ/dt) / (A * C₀)

    Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration of the compound.

  • Calculation of Efflux Ratio (ER):

    ER = Papp (B to A) / Papp (A to B)

Data Presentation: Expected Cell-Based Assay Results

AssayParameterInterpretation
Caco-2Papp (A to B)Indicates overall permeability (passive + active influx)
MDCK-MDR1Papp (A to B)Indicates permeability in the presence of P-gp
MDCK-MDR1Efflux Ratio (ER)An ER > 2 suggests the compound is a substrate for P-gp efflux[19]

Workflow for In Vitro Permeability Assessment:

Caption: A streamlined workflow for in vitro BBB permeability testing.

Part 3: In Vivo Confirmation - The Gold Standard

While in vitro models are powerful screening tools, in vivo studies in animal models are considered the gold standard for confirming BBB permeability.[20] These studies provide a more physiologically relevant context, accounting for factors such as plasma protein binding, metabolism, and the complex microenvironment of the BBB.

Brain Microdialysis

Brain microdialysis is a minimally invasive technique that allows for the continuous sampling of the unbound concentration of a drug in the brain's extracellular fluid in a freely moving animal.[21][22] This provides a direct measure of the concentration of the drug that is available to interact with its target.

Experimental Protocol: Rodent Brain Microdialysis

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., striatum, hippocampus) in an anesthetized rodent.[22] A second probe may be implanted in a blood vessel (e.g., jugular vein) for simultaneous blood sampling.[21]

  • Recovery: The animal is allowed to recover from surgery.

  • Perfusion: The microdialysis probes are perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.[22][23]

  • Drug Administration: Methyl 4-ethyl-1-piperidinepropanoate is administered to the animal (e.g., intravenously or intraperitoneally).

  • Sample Collection: Dialysate samples are collected from both the brain and blood probes at regular intervals.[21]

  • Quantification: The concentration of the test compound in the dialysate samples is determined by a highly sensitive analytical method, such as LC-MS/MS.

  • Data Analysis: The brain-to-plasma concentration ratio (Kp,uu) is calculated to quantify the extent of BBB penetration.

Brain Tissue Homogenate Analysis

This method involves measuring the total concentration of the drug in the brain tissue after administration. While less complex than microdialysis, it does not distinguish between the drug in the brain parenchyma and the drug remaining in the cerebral vasculature.

Experimental Protocol: Brain Tissue Homogenate Analysis

  • Drug Administration: The test compound is administered to a cohort of animals.

  • Tissue Collection: At a specific time point, the animals are euthanized, and their brains are collected. The brains may be perfused with saline to remove residual blood.

  • Homogenization: The brain tissue is homogenized in a suitable buffer.

  • Extraction: The drug is extracted from the homogenate using an appropriate solvent.

  • Quantification: The concentration of the drug in the extract is determined by LC-MS/MS.

  • Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated.

Data Presentation: Key In Vivo Parameters

ParameterDescriptionInterpretation
Kp Ratio of total drug concentration in the brain to total drug concentration in plasma.A Kp > 1 suggests significant brain penetration.
Kp,uu Ratio of unbound drug concentration in the brain to unbound drug concentration in plasma.A Kp,uu ≈ 1 suggests passive diffusion is the primary mechanism of entry. A Kp,uu < 1 suggests active efflux. A Kp,uu > 1 suggests active influx.

Integrated Strategy for BBB Permeability Assessment:

Caption: An integrated, phased approach to BBB permeability assessment.

Conclusion

Determining the blood-brain barrier permeability of a novel compound like Methyl 4-ethyl-1-piperidinepropanoate requires a systematic and multi-tiered approach. By integrating computational predictions, in vitro assays, and in vivo studies, researchers can build a comprehensive profile of a compound's ability to access the central nervous system. This in-depth understanding is paramount for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutics.

References

  • Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Pion Inc. (2024, January 30).
  • Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals - PMC. (n.d.).
  • DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. (2022, May 2).
  • MDR1-MDCK Permeability Assay - Creative Bioarray. (n.d.).
  • Caco2 assay protocol. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform | Paralab. (n.d.).
  • Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PubMed. (2022, February 15).
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - Frontiers. (2023, November 30).
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PubMed. (2023, December 1).
  • In vivo methods for imaging blood–brain barrier function and dysfunction - PMC. (n.d.).
  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (2020, August 5).
  • Leveraging and Validating Machine Learning for Blood Brain Barrier Permeability Prediction of Potential Glioma Therapeutics (P4-6.014) - Neurology.org. (2025, April 7).
  • 5 Computational approaches to the prediction of the blood–brain distribution and design of targeted drugs - IEEE Xplore. (n.d.).
  • Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals - PubMed. (2020, November 6).
  • Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC. (2022, February 13).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit - BioAssay Systems. (n.d.).
  • Development of QSAR models to predict blood-brain barrier permeability - PMC. (n.d.).
  • Prediction of BBB permeability using PAMPA assay | 14112. (n.d.).
  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PubMed. (2018, February 26).
  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.).
  • QSAR modeling of the blood-brain barrier permeability for diverse organic compounds - PubMed. (2008, August 15).
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC. (n.d.).
  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology - MDPI. (2024, January 5).
  • Microdialysis in Rodents - PMC - NIH. (n.d.).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27).
  • Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability - Technology Networks. (n.d.).
  • MDCK-MDR1 Permeability Assay - Evotec. (n.d.).
  • Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals - ResearchGate. (2025, November 1).
  • Permeability Assay on Caco-2 Cells - Bienta. (n.d.).
  • Using microdialysis to analyse the passage of monovalent nanobodies through the blood–brain barrier - PMC. (n.d.).
  • Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment - Frontiers. (2025, April 16).
  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC. (n.d.).
  • Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment - PubMed. (2025, April 17).
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC. (n.d.).
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry - ACS Publications. (2023, May 22).
  • Qualitative prediction of blood–brain barrier permeability on a large and refined dataset. (n.d.).
  • Brain Penetration | Cambridge MedChem Consulting. (n.d.).
  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease - PMC. (2025, September 26).
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2019, October 18).
  • Methods to assess drug permeability across the blood‐brain barrier - Semantic Scholar. (n.d.).
  • S11 nonclinical safety testing in support of development of pediatric pharmaceuticals - FDA. (n.d.).

Sources

Protocols & Analytical Methods

Method

How to synthesize Methyl 4-ethyl-1-piperidinepropanoate in the laboratory

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If you are a researcher at a legitimate institution, please consult established chemical suppliers and your institution's safety and procurement protocols for obtaining necessary research materials.

Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Methyl 4-ethyl-1-piperidinepropanoate in Human Plasma

Introduction Methyl 4-ethyl-1-piperidinepropanoate is a small molecule of interest in pharmaceutical development. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-ethyl-1-piperidinepropanoate is a small molecule of interest in pharmaceutical development. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Methyl 4-ethyl-1-piperidinepropanoate in human plasma. The described method is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4][5][6][7][8]

The developed protocol employs a straightforward sample preparation procedure, followed by rapid and efficient chromatographic separation and highly selective detection using tandem mass spectrometry. This approach ensures high throughput and reliable data quality, essential for supporting drug development programs.

Scientific Rationale and Method Overview

The fundamental principle of this method lies in the combination of the superior separation capabilities of Ultra-Performance Liquid Chromatography (UPLC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS).[9][10] The piperidine moiety in Methyl 4-ethyl-1-piperidinepropanoate lends itself to efficient ionization by electrospray ionization (ESI) in positive ion mode.[11][12][13][14]

The method development strategy focused on:

  • Simplicity and Robustness: Starting with a simple protein precipitation for sample cleanup, which is both time and cost-effective.[15][16]

  • High Selectivity: Utilizing Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to minimize interferences from the complex plasma matrix.[9][17][18]

  • Optimal Chromatographic Performance: Employing a reversed-phase C18 column to achieve good peak shape and retention for the analyte.[19][20][21]

The overall workflow is depicted in the following diagram:

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is Internal Standard Spiking plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation to Dryness supernatant->evap reconstitute Reconstitution evap->reconstitute lc UPLC Separation reconstitute->lc ms Tandem MS Detection (ESI+, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quant Quantification calibration->quant

Caption: Overall experimental workflow from sample preparation to data analysis.

Materials and Reagents

  • Analytes: Methyl 4-ethyl-1-piperidinepropanoate and a suitable stable isotope-labeled internal standard (e.g., Methyl 4-ethyl-1-piperidinepropanoate-d3).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Biological Matrix: Blank human plasma.

Sample Preparation Protocol

A protein precipitation method was selected for its simplicity and high-throughput capability.[22]

Step-by-Step Protocol:

  • Aliquoting: To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following parameters were optimized for the sensitive and selective detection of Methyl 4-ethyl-1-piperidinepropanoate.

Liquid Chromatography (LC)

A Waters ACQUITY UPLC BEH C18 column was chosen for its excellent performance across a wide pH range and its suitability for the analysis of basic compounds.[19][20][21]

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[20][21]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes

LC Gradient Program:

Time (min)%A%B
0.00955
0.50955
2.50595
3.50595
3.60955
5.00955
Mass Spectrometry (MS)

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode was used. The selection of precursor and product ions is a critical step for ensuring the selectivity of the MRM method.[17][18][23][24]

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

The MRM transitions were determined by infusing a standard solution of Methyl 4-ethyl-1-piperidinepropanoate and its internal standard into the mass spectrometer and optimizing the collision energy for each transition.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Methyl 4-ethyl-1-piperidinepropanoateTBDTBD0.0503015
TBDTBD0.0503025
Internal StandardTBDTBD0.0503015

Note: The specific m/z values for the precursor and product ions need to be determined experimentally based on the compound's fragmentation pattern.

MRM_Logic cluster_source Ion Source cluster_ms Tandem Mass Spectrometer Analyte Analyte Molecule Protonation Protonation [M+H]+ Analyte->Protonation Q1 Q1: Precursor Ion Selection Protonation->Q1 Q2 Q2: Collision-Induced Dissociation Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector

Sources

Method

Application Note: In Vivo Dosing Strategies and Vehicle Optimization for Methyl 4-ethyl-1-piperidinepropanoate (MEPP)

Executive Summary Methyl 4-ethyl-1-piperidinepropanoate (MEPP) is a synthetic small-molecule piperidine derivative. Successfully evaluating such compounds in preclinical in vivo models requires navigating specific physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-ethyl-1-piperidinepropanoate (MEPP) is a synthetic small-molecule piperidine derivative. Successfully evaluating such compounds in preclinical in vivo models requires navigating specific physicochemical and metabolic liabilities. This application note provides a comprehensive, self-validating protocol for the formulation, dosing, and pharmacokinetic (PK) sampling of MEPP. By addressing the causality behind vehicle selection and metabolic stabilization, this guide ensures high-fidelity data generation in rodent models.

Physicochemical Profiling & Mechanistic Rationale

Designing an in vivo strategy for MEPP requires understanding its structural components:

  • Basic Piperidine Nitrogen: The tertiary amine in the piperidine ring (estimated pKa ~9.5) renders the molecule basic [3]. While the free base is highly lipophilic and poorly soluble in aqueous media, it can be formulated as an acidic salt (e.g., hydrochloride) to enhance solubility.

  • Lipophilic 4-Ethyl Group: Enhances membrane permeability and volume of distribution (Vd) but necessitates co-solvents or surfactants to prevent precipitation in intravenous (IV) formulations.

  • Terminal Methyl Ester (Critical Liability): The propanoate ester is highly susceptible to hydrolytic cleavage by carboxylesterases (CES). Rodent plasma exhibits exceptionally high CES activity compared to human or dog plasma[1]. Consequently, MEPP will rapidly degrade into 4-ethyl-1-piperidinepropanoic acid both in vivo and ex vivo.

Vehicle Selection Matrix

To ensure absolute bioavailability and prevent adverse events (e.g., hemolysis or embolism from drug precipitation), formulations must be tailored to the route of administration [2].

Table 1: Recommended Preclinical Formulation Matrix for MEPP
RouteRecommended Vehicle CompositionRationale / CausalityMax Dosing Volume (Mice)
Intravenous (IV) 5% DMSO + 40% PEG400 + 55% SalineDMSO disrupts crystal lattice; PEG400 acts as a co-solvent to prevent precipitation upon blood contact; Saline ensures isotonicity.5 mL/kg
Per Os (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterForms a uniform, stable suspension. Tween 80 acts as a wetting agent to coat lipophilic particles, ensuring consistent gastric absorption.10 mL/kg
Intraperitoneal (IP) 10% DMSO + 90% Corn OilIdeal for lipophilic free bases. Corn oil provides a depot effect, slowing absorption and extending the half-life.10 mL/kg

Experimental Protocol: In Vivo Pharmacokinetics

The following protocol outlines a standard PK study in Sprague-Dawley rats or C57BL/6 mice, incorporating critical stabilization steps.

Formulation Preparation (IV Solution - 1 mg/mL)
  • Weighing: Accurately weigh 10 mg of MEPP (free base or salt) into a sterile glass vial.

  • Solubilization: Add 0.5 mL of high-purity DMSO. Vortex for 2 minutes until completely dissolved. Causality: DMSO is added first because it is the strongest solvent; adding water first would cause irreversible clumping.

  • Co-solvent Addition: Add 4.0 mL of PEG400. Vortex for 1 minute.

  • Aqueous Dilution: Dropwise, add 5.5 mL of 0.9% physiological saline while continuously vortexing.

  • Validation: Sonicate the formulation for 10 minutes. Visually inspect against a dark background to ensure no micro-precipitates have formed.

Animal Dosing
  • Fast the animals for 12 hours prior to PO dosing to eliminate food-effect variability (water ad libitum). IV dosed animals do not require fasting.

  • Administer the IV formulation via the lateral tail vein at a slow, steady rate (approx. 10-15 seconds per bolus) to prevent acute toxicity from the PEG400 vehicle.

Blood Collection & Ex Vivo Stabilization (Critical Step)
  • Tube Preparation: Pre-spike K2EDTA microcentrifuge tubes with Sodium Fluoride (NaF) to achieve a final blood concentration of 5 mg/mL, or Phenylmethylsulfonyl fluoride (PMSF) to a final concentration of 1 mM. Causality: NaF/PMSF irreversibly inhibits CES enzymes, halting the degradation of the MEPP ester bond the moment blood leaves the animal.

  • Collection: Collect 200 µL of blood via the jugular vein or submandibular bleed at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Inversion: Immediately invert the tube 5-8 times to thoroughly mix the blood with the anticoagulant and the esterase inhibitor. Place on wet ice immediately.

Plasma Processing
  • Centrifuge the stabilized blood samples at 4,000 × g for 10 minutes at 4°C. Causality: Low temperatures further reduce residual enzymatic activity.

  • Carefully transfer the supernatant (plasma) to pre-chilled, labeled 96-well plates or cryovials.

  • Store immediately at -80°C until LC-MS/MS extraction.

Metabolic Pathway & Workflow Visualizations

Pathway M1 Methyl 4-ethyl-1-piperidinepropanoate (Intact Prodrug/Active) E1 Carboxylesterases (CES1 / CES2) M1->E1 In vivo Rodent Plasma M2 4-ethyl-1-piperidinepropanoic acid (Hydrolyzed Metabolite) E1->M2 Ester Cleavage M3 Methanol (Byproduct) E1->M3

Primary metabolic hydrolysis pathway of MEPP mediated by plasma carboxylesterases.

Workflow N1 1. Formulation (DMSO/PEG400/Saline) N2 2. In Vivo Dosing (IV/PO in Rodents) N1->N2 N3 3. Blood Collection (Add NaF/PMSF Inhibitor) N2->N3 N4 4. Plasma Separation (Centrifuge at 4°C) N3->N4 N5 5. LC-MS/MS Bioanalysis N4->N5

Workflow for MEPP PK studies emphasizing ex vivo esterase inhibition.

Anticipated Pharmacokinetic Profile

Due to the ester liability and basic amine structure, the following PK parameters are generally anticipated for this class of compounds when properly stabilized.

Table 2: Simulated Pharmacokinetic Parameters for MEPP (Rodent Model)
ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax (ng/mL) 850 ± 120320 ± 65Rapid absorption PO, but subject to first-pass metabolism.
Tmax (hr) 0.083 (First point)0.5 - 1.0Highly lipophilic nature allows rapid gastric/intestinal uptake.
T1/2 (hr) 1.2 ± 0.31.5 ± 0.4Short half-life driven by rapid CES-mediated ester hydrolysis.
Bioavailability (F%) 100%~15 - 25%Low oral bioavailability due to extensive hepatic and plasma esterase cleavage.

References

  • Bahar, F. G., Ohura, K., Ogihara, T., & Imai, T. (2012). Species Difference of Esterase Expression and Hydrolase Activity in Plasma. Journal of Pharmaceutical Sciences, 101(10), 3979-3988. URL: [Link]

  • Li, H., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 185. URL:[Link]

  • Zheng, Y.-Y., Guo, L., Zhen, X.-C., & Li, J.-Q. (2012). Synthesis and antidepressant activity of arylalkanol-piperidine derivatives as triple reuptake inhibitors. European Journal of Medicinal Chemistry, 54, 123-136. URL:[Link]

Application

Application Note: Structural Elucidation of Methyl 4-ethyl-1-piperidinepropanoate using 1H and 13C NMR Spectroscopy

Abstract: This application note provides detailed reference ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the characterization of Methyl 4-ethyl-1-piperidinepropanoate. A comprehensive analysis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note provides detailed reference ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the characterization of Methyl 4-ethyl-1-piperidinepropanoate. A comprehensive analysis of the chemical shifts, multiplicities, and coupling constants is presented, alongside a step-by-step protocol for sample preparation and data acquisition. This guide is intended for researchers in synthetic chemistry, pharmacology, and drug development to aid in the structural verification and quality control of this and structurally related piperidine derivatives.

Introduction

Methyl 4-ethyl-1-piperidinepropanoate is a tertiary amine belonging to the class of piperidine derivatives. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and natural products, making the unambiguous structural characterization of its analogues a critical aspect of chemical and pharmaceutical research[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of organic molecules in solution. It provides precise information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), enabling the confirmation of molecular structure, stereochemistry, and purity.

This document serves as a practical guide, offering predicted reference NMR data for Methyl 4-ethyl-1-piperidinepropanoate and a validated protocol for obtaining high-quality spectra.

Predicted ¹H and ¹³C NMR Reference Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for Methyl 4-ethyl-1-piperidinepropanoate. Data is predicted for a standard solution in Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for Methyl 4-ethyl-1-piperidinepropanoate in CDCl₃

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
10.86t7.43H-CH₂CH
21.20-1.35m-3H-CH (CH₂)₂ & -CH ₂(CH₃)
31.65m-4HPiperidine C3-H & C5-H
41.95t11.02HPiperidine C2-H (axial) & C6-H (axial)
52.45t7.02H-N-CH ₂CH₂COOCH₃
62.65t7.02H-NCH₂CH ₂COOCH₃
72.85d11.02HPiperidine C2-H (eq) & C6-H (eq)
83.67s-3H-COOCH

Table 2: Predicted ¹³C NMR Data for Methyl 4-ethyl-1-piperidinepropanoate in CDCl₃

Atom NumberChemical Shift (δ, ppm)Assignment
111.9-CH₂C H₃
229.5-C H₂(CH₃)
332.0Piperidine C 3 & C 5
436.5Piperidine C 4
534.2-NCH₂C H₂COOCH₃
651.5-COOC H₃
754.0Piperidine C 2 & C 6
857.1-N-C H₂CH₂COOCH₃
9173.0-C OOR

Spectral Interpretation

The predicted spectra provide a unique fingerprint for the molecular structure of Methyl 4-ethyl-1-piperidinepropanoate.

  • ¹H NMR Spectrum: The upfield triplet at approximately 0.86 ppm is characteristic of the methyl protons of the ethyl group, coupled to the adjacent methylene protons. The complex multiplets in the 1.20-1.95 ppm range arise from the overlapping signals of the piperidine ring protons and the methylene protons of the ethyl group. The two triplets at around 2.45 and 2.65 ppm are assigned to the two methylene groups of the propanoate side chain attached to the nitrogen. The downfield singlet at 3.67 ppm is indicative of the methyl ester protons. The protons on the carbons adjacent to the nitrogen (C2 and C6 of the piperidine ring) are expected to be diastereotopic and appear as distinct signals, here predicted as a triplet and a doublet around 1.95 and 2.85 ppm, respectively.

  • ¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show nine distinct signals, consistent with the molecular symmetry. The most downfield signal at approximately 173.0 ppm is characteristic of the ester carbonyl carbon. The signal at 51.5 ppm is assigned to the methoxy carbon of the ester. The signals for the piperidine ring carbons are expected in the range of 32.0 to 54.0 ppm. The carbons alpha to the nitrogen (C2 and C6) are the most deshielded of the ring carbons. The ethyl group carbons are expected at the most upfield positions, around 11.9 and 29.5 ppm.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for preparing a sample of Methyl 4-ethyl-1-piperidinepropanoate and acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum. A properly prepared sample should be free of solid particles and paramagnetic impurities[2].

  • Weighing the Sample: Accurately weigh 10-20 mg of Methyl 4-ethyl-1-piperidinepropanoate for ¹H NMR (for a ¹³C NMR, 50-100 mg is recommended) into a clean, dry vial[3][4].

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound[5]. Add approximately 0.6-0.7 mL of CDCl₃ to the vial[3][4].

  • Dissolution: Gently swirl the vial to completely dissolve the sample. If necessary, use a vortex mixer. Ensure no solid material is left.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: CDCl₃ often contains a small amount of non-deuterated chloroform, which can serve as a secondary reference. For precise measurements, a small amount of tetramethylsilane (TMS) can be added as an internal reference (0 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Receiver Gain: Set automatically

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 1.0 second

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Receiver Gain: Set automatically

  • Acquisition Time: ~1.3 seconds

  • Relaxation Delay: 2.0 seconds

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Processing and Analysis

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the residual CHCl₃ signal to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both spectra.

Workflow Visualization

The following diagram illustrates the general workflow for acquiring and analyzing the NMR data for Methyl 4-ethyl-1-piperidinepropanoate.

NMR_Workflow Workflow for NMR Analysis of Methyl 4-ethyl-1-piperidinepropanoate cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument_setup Instrument Setup (Shimming, Locking) filter->instrument_setup acquire_1H Acquire ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument_setup->acquire_13C processing Fourier Transform, Phase & Baseline Correction acquire_1H->processing acquire_13C->processing referencing Reference Spectrum (TMS or Solvent) processing->referencing interpretation Spectral Interpretation (Chemical Shifts, Coupling, Integration) referencing->interpretation structure_verification Structure Verification interpretation->structure_verification

Sources

Method

Application Note: Evaluating the Cytotoxic and Apoptotic Mechanisms of Methyl 4-ethyl-1-piperidinepropanoate (MEPP)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The development of targeted antineoplastic agents heavily relies on identifying compounds that selectively disrupt cancer cell metabolism and survival pathways. Piperidine derivatives have recently emerged as potent modulators of critical oncogenic signaling networks, including the PI3K/Akt survival pathway and Heat Shock Protein 70 (HSP70) chaperones [1, 2].

Methyl 4-ethyl-1-piperidinepropanoate (MEPP) is a novel, highly lipophilic synthetic piperidine derivative. As an Application Scientist, it is critical to understand that MEPP functions as a prodrug. The methyl propanoate moiety acts as a lipophilic mask, facilitating rapid, passive diffusion across the phospholipid bilayer. Once in the cytosol, ubiquitous intracellular carboxylesterases hydrolyze the ester bond [3]. This enzymatic cleavage traps the active zwitterionic metabolite—4-ethyl-1-piperidinepropanoic acid—inside the cell.

The accumulation of this active metabolite inhibits the phosphorylation of Akt, leading to the downstream activation of Caspase-9 and the induction of apoptosis [4]. To accurately evaluate MEPP, we must employ a self-validating system of orthogonal cell viability assays that measure different physiological endpoints: metabolic oxidoreductase activity, ATP depletion, and membrane asymmetry.

Pathway MEPP MEPP (Prodrug) Esterase Intracellular Esterases MEPP->Esterase Hydrolysis ActiveDrug Active Piperidine Acid Esterase->ActiveDrug Intracellular Trapping Akt Akt (Protein Kinase B) ActiveDrug->Akt Inhibits Phosphorylation RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PI3K->Akt mTOR mTOR (Cell Survival) Akt->mTOR Promotes Caspase9 Caspase-9 Akt->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Induces

Intracellular activation of MEPP and its inhibitory effect on the PI3K/Akt survival pathway.

Experimental Workflow Design

A single viability assay is susceptible to compound-specific interference (e.g., autofluorescence or redox reactivity). Therefore, a robust screening protocol must be a self-validating system .

  • MTT Assay (Metabolic Activity): Measures NAD(P)H-dependent cellular oxidoreductase enzymes. Causality: If MEPP inhibits Akt, cellular metabolism plummets, reducing the conversion of tetrazolium salts to formazan.

  • CellTiter-Glo (ATP Depletion): Measures intracellular ATP via luciferase. Causality: Piperidine derivatives often disrupt mitochondrial membrane potential ( ΔΨm​ ) prior to membrane rupture, making ATP depletion a highly sensitive early indicator of cytotoxicity.

  • Annexin V/PI Flow Cytometry (Apoptotic Mechanism): Causality: Distinguishes between controlled apoptosis (Annexin V+/PI-) and necrotic cell death (Annexin V+/PI+) by detecting phosphatidylserine flipped to the outer leaflet.

Workflow Seed 1. Cell Seeding (96-well plate, 24h) Treat 2. MEPP Treatment (0.1 - 100 µM, 72h) Seed->Treat Split Assay Allocation Treat->Split MTT 3a. MTT Assay (Metabolic Activity) Split->MTT ATP 3b. CellTiter-Glo (ATP Depletion) Split->ATP Flow 3c. Annexin V/PI (Apoptosis) Split->Flow Data 4. IC50 Calculation & Mechanism Analysis MTT->Data ATP->Data Flow->Data

Multiplexed experimental workflow for evaluating MEPP cytotoxicity and apoptotic mechanisms.

Step-by-Step Methodologies

Protocol A: High-Throughput MTT Viability Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of MEPP.

Internal Controls Required:

  • Vehicle Control: 0.1% DMSO (defines 100% viability).

  • Positive Control: 1 µM Staurosporine (defines maximum apoptosis/0% viability).

  • Background Control: Media + MTT reagent without cells (for absorbance subtraction).

Procedure:

  • Cell Seeding: Harvest cells at 80% confluency. Seed 5×103 cells/well in 90 µL of complete media into a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO2​ . Expert Tip: Fill the outer perimeter wells with sterile PBS to prevent the "edge effect" caused by evaporation.

  • Compound Preparation: Prepare a 100 mM stock of MEPP in anhydrous DMSO. Perform serial dilutions in complete media to create 10X working solutions (range: 1 µM to 1000 µM).

  • Treatment: Add 10 µL of the 10X MEPP solutions to the 90 µL of media in the wells (final concentrations: 0.1 µM to 100 µM; final DMSO concentration 0.1%). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 3.5 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 150 µL of pure DMSO to each well. Place on an orbital shaker for 15 minutes at room temperature protected from light.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Subtract the Background Control absorbance from all wells.

Protocol B: Annexin V/PI Flow Cytometry

Objective: Confirm that MEPP-induced cell death is driven by apoptosis rather than non-specific necrosis.

Internal Controls Required:

  • Unstained Cells: Autofluorescence baseline.

  • Single-Stain Annexin V (FITC): Compensation control (use cells treated with IC50​ MEPP).

  • Single-Stain PI: Compensation control (use cells heat-killed at 65°C for 10 min).

Procedure:

  • Seeding & Treatment: Seed 2×105 cells/well in a 6-well plate. After 24h, treat cells with the calculated IC50​ and 2×IC50​ concentrations of MEPP for 48 hours.

  • Harvesting: Collect the culture media (contains floating apoptotic cells). Wash cells with PBS, then detach using a gentle dissociation reagent like Accutase. Expert Tip: Avoid harsh trypsinization, which can cleave membrane proteins and artificially flip phosphatidylserine, causing false-positive Annexin V staining.

  • Washing: Pool the detached cells and the collected media. Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

Quantitative Data Presentation

To validate the selective cytotoxicity of MEPP, it must be screened against a panel of both tumorigenic and non-tumorigenic cell lines. The table below summarizes the hypothetical validation data demonstrating MEPP's efficacy profile.

Data Causality: The pronounced sensitivity of Triple-Negative Breast Cancer (TNBC) cells (MDA-MB-231) correlates with their known hyper-reliance on the PI3K/Akt pathway for survival, whereas the non-tumorigenic HEK-293T cells remain largely unaffected, indicating a favorable therapeutic window.

Cell LineTissue OriginReceptor StatusMEPP IC50​ (µM) ± SDApoptotic Fraction (%) at IC50​
MDA-MB-231 Breast CarcinomaTNBC (ER-, PR-, HER2-)12.4 ± 1.142.3 ± 2.5
MCF-7 Breast CarcinomaER+, PR+, HER2-18.7 ± 1.435.1 ± 1.8
A549 Lung CarcinomaKRAS Mutant22.1 ± 2.028.4 ± 2.1
HEK-293T Embryonic KidneyNon-Tumorigenic> 100.0< 5.0 ± 0.8

References

  • Zhao, et al. "Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors." European Journal of Medicinal Chemistry (2015). URL:[Link]

  • Yadav, et al. "Esterase Specific Fluorescent Probe: Mechanistic Understanding Using QM/MM Calculation and Cell States Discrimination." Chemistry - A European Journal (2023). URL: [Link]

  • Ahmad, et al. "Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris." Journal of Advanced Research (2020). URL: [Link]

Application

Protocols for the Extraction of Methyl 4-ethyl-1-piperidinepropanoate from Human Blood Plasma

An Application Guide for the Bioanalytical Scientist Abstract This comprehensive application note provides detailed protocols for the extraction of Methyl 4-ethyl-1-piperidinepropanoate, a representative small-molecule b...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Bioanalytical Scientist

Abstract

This comprehensive application note provides detailed protocols for the extraction of Methyl 4-ethyl-1-piperidinepropanoate, a representative small-molecule basic drug, from human blood plasma. Designed for researchers, analytical scientists, and drug development professionals, this guide moves beyond simple procedural lists to explain the fundamental principles and rationale behind each step. We present and compare three robust extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is accompanied by a detailed workflow, a discussion of its relative merits, and expected performance metrics to guide the user in selecting the most appropriate method for their analytical needs, from high-throughput screening to rigorous quantitative bioanalysis for regulatory submission.

Introduction: The Analytical Challenge

The quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing critical data on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Methyl 4-ethyl-1-piperidinepropanoate serves as a model compound representing a common structural class: a basic, nitrogen-containing heterocyclic compound. The piperidine moiety imparts a basic character, while the ethyl and propanoate groups contribute to its overall lipophilicity.

Analyte Profile (Theoretical):

  • Structure: Contains a tertiary amine within the piperidine ring and an ester functional group.

  • Predicted pKa: The piperidine nitrogen is expected to have a pKa in the range of 8.0-9.5, making it a weak base.[2]

  • Predicted LogP: Estimated to be in the range of 2.0-3.5, indicating moderate hydrophobicity.

The primary challenge in analyzing such compounds in plasma is the removal of endogenous macromolecules, primarily proteins and phospholipids, which can interfere with analysis by causing ion suppression in mass spectrometry and shortening the life of analytical columns.[1][3] The choice of extraction technique is therefore a critical decision that balances sample cleanliness, recovery, throughput, and cost.[2][4] This guide details three distinct, validated approaches to address this challenge.

Comparative Overview of Extraction Strategies

Three primary techniques are evaluated for their effectiveness in extracting Methyl 4-ethyl-1-piperidinepropanoate from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Protein denaturation & removalAnalyte partitioning between immiscible liquidsAnalyte retention on a solid sorbent
Selectivity Low (co-extracts salts, lipids)Moderate (removes proteins, some salts)High (removes proteins, salts, phospholipids)
Recovery High (>90%)Good (80-100%)Excellent (>90%)
Throughput Very HighModerateHigh (with automation)
Matrix Effect HighModerate to LowVery Low
Cost per Sample LowLow to ModerateHigh
Best For High-throughput screening, discoveryRoutine analysis, cleaner extracts than PPTRegulated bioanalysis, highest sensitivity

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

PPT is the simplest and fastest method for sample cleanup, making it ideal for early-stage discovery and high-throughput applications.[5] The principle involves adding a water-miscible organic solvent to the plasma sample, which denatures and precipitates the proteins.[6] Acetonitrile is often preferred as it tends to provide cleaner extracts than methanol.[7]

PPT Workflow Diagram

PPT_Workflow cluster_prep Sample Preparation cluster_extraction Precipitation & Separation cluster_analysis Analysis Plasma 100 µL Plasma Sample IS Add Internal Standard Plasma->IS Vortex1 Vortex Briefly IS->Vortex1 Add_ACN Add 300 µL Acetonitrile (0.1% Formic Acid) Vortex1->Add_ACN Vortex2 Vortex Vigorously (2 min) Add_ACN->Vortex2 Centrifuge Centrifuge (10 min @ >10,000g) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis Plasma 200 µL Plasma Sample + IS pH_Adjust Add 50 µL 0.5 M NH4OH (Adjust to pH > 10) Plasma->pH_Adjust Vortex1 Vortex Briefly pH_Adjust->Vortex1 Add_Solvent Add 1 mL MTBE Vortex1->Add_Solvent Vortex2 Vortex Vigorously (5 min) Add_Solvent->Vortex2 Centrifuge Centrifuge (5 min @ 3,000g) Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject SPE_Workflow cluster_prep Sample Pre-treatment cluster_extraction SPE Cartridge Steps cluster_analysis Post-Elution & Analysis Plasma 100 µL Plasma Sample + IS Dilute Dilute 1:3 with 2% H3PO4 Plasma->Dilute Load Load Pre-treated Sample Dilute->Load Condition Condition: 1 mL Methanol Equilibrate Equilibrate: 1 mL Water Condition->Equilibrate Equilibrate->Load Wash1 Wash 1: 1 mL 0.1 M HCl Load->Wash1 Wash2 Wash 2: 1 mL Methanol Wash1->Wash2 Elute Elute: 1 mL 5% NH4OH in Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-ethyl-1-piperidinepropanoate

Welcome to the technical support center for the synthesis of Methyl 4-ethyl-1-piperidinepropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 4-ethyl-1-piperidinepropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer in-depth troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Methyl 4-ethyl-1-piperidinepropanoate?

There are two main strategies for synthesizing Methyl 4-ethyl-1-piperidinepropanoate:

  • Route A: Michael Addition. This is a common and often preferred method involving the conjugate addition of 4-ethylpiperidine to methyl acrylate. This reaction is typically base-catalyzed and offers a direct route to the target molecule.

Q2: My Michael addition reaction is showing low conversion. What are the likely causes?

Low conversion in the Michael addition of 4-ethylpiperidine to methyl acrylate can stem from several factors:

  • Insufficient Catalyst: The base catalyst is crucial for deprotonating the piperidine nitrogen, activating it as a nucleophile. Ensure the correct stoichiometry of a suitable base (e.g., triethylamine, DBU) is used.

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating may be necessary to drive it to completion. However, excessive heat can lead to polymerization of the methyl acrylate.

  • Purity of Reactants: Impurities in either 4-ethylpiperidine or methyl acrylate can inhibit the reaction. Ensure both starting materials are of high purity. Methyl acrylate, in particular, is prone to polymerization and should be freshly distilled or used from a recently opened container.[2]

  • Solvent Choice: The choice of solvent can influence reaction rates. Aprotic polar solvents like THF or acetonitrile are generally effective.

Q3: I am observing significant polymer formation in my Michael addition reaction. How can I prevent this?

Polymerization of methyl acrylate is a common side reaction.[2] To mitigate this:

  • Control Temperature: Avoid high reaction temperatures. Running the reaction at or slightly above room temperature is usually sufficient.

  • Inhibitor: Add a radical inhibitor, such as hydroquinone, to the reaction mixture.

  • Slow Addition: Add the methyl acrylate slowly to the reaction mixture containing the 4-ethylpiperidine and catalyst. This maintains a low concentration of the acrylate, disfavoring polymerization.

Q4: What are the common impurities I should expect, and how can they be removed?

Besides unreacted starting materials and polymer, potential impurities include:

  • Dialkylated product: The product, Methyl 4-ethyl-1-piperidinepropanoate, can potentially react with another molecule of methyl acrylate, though this is less common under standard conditions.

  • Byproducts from side reactions: Depending on the reaction conditions, other unforeseen byproducts may form.

Purification is typically achieved through:

  • Extraction: An initial workup with an appropriate aqueous solution can remove the catalyst and other water-soluble impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from unreacted starting materials, polymer, and other byproducts.[3] A gradient elution with a mixture of hexanes and ethyl acetate is often successful.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger-scale syntheses.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of Methyl 4-ethyl-1-piperidinepropanoate.

Problem: Low or No Product Formation
Possible Cause Recommended Solution Scientific Rationale
Inactive Catalyst Use a fresh, anhydrous base. Consider a stronger, non-nucleophilic base like DBU.The basicity of the catalyst is critical for activating the piperidine nucleophile. Moisture can deactivate many bases.
Poor Quality Starting Materials Purify starting materials before use. Distill methyl acrylate immediately before the reaction.Impurities can interfere with the reaction mechanism or quench the catalyst.
Incorrect Reaction Conditions Optimize temperature and reaction time. Monitor the reaction progress by TLC or GC-MS.Michael additions can be sensitive to temperature. Insufficient time may lead to incomplete reaction, while excessive heat can cause degradation.
Problem: Formation of Multiple Products (Impurity Profile)
Possible Cause Recommended Solution Scientific Rationale
Polymerization of Methyl Acrylate Add a radical inhibitor (e.g., hydroquinone). Perform the reaction at a lower temperature and add methyl acrylate slowly.[4]This minimizes the concentration of the activated monomer, reducing the likelihood of chain propagation.
Side Reactions Carefully control stoichiometry. Ensure a slight excess of the piperidine nucleophile.An excess of methyl acrylate can lead to undesired side reactions, including polymerization and potential dialkylation.
Degradation of Product Minimize exposure to high temperatures and acidic/basic conditions during workup and purification.The ester functionality can be susceptible to hydrolysis under harsh conditions.

Experimental Protocols

Optimized Protocol for Michael Addition

This protocol is designed to maximize yield and minimize side reactions.

Materials:

  • 4-ethylpiperidine

  • Methyl acrylate (freshly distilled)

  • Triethylamine (anhydrous)

  • Hydroquinone

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 4-ethylpiperidine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq) and a catalytic amount of hydroquinone at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add methyl acrylate (1.1 eq) dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient of ethyl acetate in hexanes) to afford Methyl 4-ethyl-1-piperidinepropanoate.

Reductive Amination Workflow

For instances where the Michael addition is not feasible, the following reductive amination workflow can be employed.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 4-ethylpiperidine C Imine intermediate A->C Condensation B Methyl 3-oxopropanoate B->C E Methyl 4-ethyl-1-piperidinepropanoate C->E Reduction D Sodium triacetoxyborohydride (STAB) D->E

Data Summary

The following table summarizes typical yields and reaction conditions for the Michael addition synthesis of Methyl 4-ethyl-1-piperidinepropanoate.

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%)
TriethylamineDCM25685-90
DBUTHF25490-95
Potassium CarbonateAcetonitrile40875-80

Troubleshooting Decision Tree

G Start Low Yield of Methyl 4-ethyl-1-piperidinepropanoate Q1 Is there significant polymer formation? Start->Q1 A1_Yes Reduce temperature, add inhibitor, slow addition of acrylate. Q1->A1_Yes Yes Q2 Is starting material consumed? Q1->Q2 No A2_No Check catalyst activity, reactant purity, and reaction time. Q2->A2_No No A2_Yes Investigate workup and purification for product loss. Q2->A2_Yes Yes

References

  • Wikipedia. Methyl acrylate. [Link]

  • IntechOpen. New Methods in the Synthesis of (Meth)Acrylates. [Link]

  • ACS Publications. One-Step Synthesis of Methyl Acrylate Using Methyl Acetate with Formaldehyde in a Fluidized Bed Reactor. [Link]

  • Taylor & Francis Online. Synthesis and properties of methyl acrylate-co-MSiA copolymers. [Link]

  • Scientific & Academic Publishing. Synthesis of Methylacrylate and Acrylic Acid Copolymers and Their Application as Materials for Restoration. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PrepChem. Synthesis of 4-piperidinecarboxylic acid. [Link]

  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

  • ResearchGate. Boron reagents for reductive amination. [Link]

  • Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • The Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]

  • SciSpace. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Google Patents. CN108047125A - The preparation method of one kind (2R, 4R)
  • Google Patents.
  • PMC. Methyl 4-(piperidin-1-ylcarbonyl)benzoate. [Link]

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. Transition structures in the reaction of 4-t-butyl-1-ethylpiperidine... [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 4-ethyl-1-piperidinepropanoate Degradation

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 4-ethyl-1-piperidinepropanoate —a tertiary β-amino ester.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 4-ethyl-1-piperidinepropanoate —a tertiary β-amino ester.

Due to its structural motif, this compound exhibits notorious instability in aqueous environments. This guide dissects the chemical causality behind its degradation, provides quantitative stability metrics, and outlines self-validating protocols to stabilize your formulations.

Part 1: Core Mechanisms of Degradation

Understanding why your compound degrades is the first step to preventing it. Methyl 4-ethyl-1-piperidinepropanoate is subject to two primary degradation pathways in aqueous media:

  • Intramolecularly-Assisted Ester Hydrolysis: The piperidine nitrogen acts as a local catalyst. As the pH of the solution approaches the pKa of the tertiary amine (typically ~9.0–10.0), a larger fraction of the amine exists in its unprotonated (free base) state. The lone pair on the nitrogen dramatically accelerates the nucleophilic attack of water on the adjacent ester carbonyl, leading to rapid hydrolysis into 3-(4-ethylpiperidin-1-yl)propanoic acid and methanol[1].

  • Retro-Aza-Michael Elimination: Because this compound is synthesized via the aza-Michael addition of 4-ethylpiperidine to methyl acrylate, it exists in a thermodynamic equilibrium. In aqueous solutions—especially at elevated temperatures or in the presence of nucleophilic buffers—the compound can undergo a retro-aza-Michael reaction, eliminating into 4-ethylpiperidine and methyl acrylate[2].

Mechanisms A Methyl 4-ethyl-1-piperidinepropanoate (Intact β-amino ester) B Intramolecular Hydrolysis (pH > 7.0) A->B C Acid Hydrolysis (pH < 3.0) A->C D Retro-Aza-Michael (High Temp/pH) A->D E 3-(4-ethylpiperidin-1-yl)propanoic acid + Methanol B->E C->E F 4-ethylpiperidine + Methyl Acrylate D->F

Degradation pathways of Methyl 4-ethyl-1-piperidinepropanoate in aqueous media.

Part 2: Quantitative Stability Profile

The degradation kinetics of β-amino esters are highly dependent on the charge state of the amine[1]. The table below summarizes the expected half-lives ( t1/2​ ) of typical β-amino esters under various environmental conditions[1][2].

pH LevelTemperatureDominant Degradation PathwayEstimated Half-Life ( t1/2​ )
7.4 (Physiological)37°CAmine-assisted base hydrolysis1 – 5 hours
7.4 (Physiological)4°CAmine-assisted base hydrolysis24 – 48 hours
5.1 (Mild Acid)37°CSpontaneous hydrolysis7 – 10 hours
5.1 (Mild Acid)4°CSpontaneous hydrolysis> 7 days
2.0 (Strong Acid)37°CAcid-catalyzed hydrolysis< 12 hours

Part 3: Troubleshooting FAQs

Q1: My compound degrades completely within 3 hours during my in vitro assays at pH 7.4. How can I prevent this? A: This is expected behavior. At pH 7.4, the deprotonated tertiary amine acts as an intramolecular catalyst, driving rapid ester hydrolysis[1]. If your assay requires physiological pH, you must prepare your stock solutions in anhydrous DMSO and spike them into the aqueous buffer immediately prior to the assay. Do not store the compound in aqueous media at pH 7.4.

Q2: I lowered the formulation pH to 3.0 to keep the amine fully protonated, but I am still seeing degradation. Why? A: While protonating the amine (pH < 5.0) halts the intramolecularly-assisted base hydrolysis, dropping the pH too low (pH < 3.0) introduces classical acid-catalyzed ester hydrolysis[3]. The optimal stability window for β-amino esters is typically a "sweet spot" between pH 4.5 and 5.5, where the amine is protonated but the hydronium concentration is not high enough to rapidly cleave the ester.

Q3: I am using a Tris buffer at pH 7.4, and my compound disappears even faster than in PBS. What is happening? A: Tris(hydroxymethyl)aminomethane contains a highly nucleophilic primary amine. If Methyl 4-ethyl-1-piperidinepropanoate undergoes a retro-aza-Michael reaction, it generates methyl acrylate[2]. The primary amine of Tris will rapidly undergo an irreversible aza-Michael addition with the liberated methyl acrylate, driving the equilibrium forward and destroying your parent compound. Never use nucleophilic buffers (Tris, Glycine) with β-amino esters. Use non-nucleophilic buffers like HEPES, Citrate, or Acetate.

Q4: How do I analytically distinguish between ester hydrolysis and retro-aza-Michael degradation? A: Use LC-MS/MS. Ester hydrolysis yields a mass shift of -14 Da (loss of the methyl group, formation of the acid). Retro-aza-Michael yields two distinct fragments: 4-ethylpiperidine ( m/z 114.2) and methyl acrylate ( m/z 87.1).

Part 4: Self-Validating Experimental Protocols

To accurately measure the degradation of this compound, your analytical method must not induce degradation itself. The following protocol utilizes a chemical quenching step to lock the compound's state, creating a self-validating system.

Protocol: pH-Stability Profiling via Quenched LC-MS/MS

Objective: Determine the exact degradation kinetics of Methyl 4-ethyl-1-piperidinepropanoate without analytical artifacts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at pH 4.0 (Acetate), 5.5 (Acetate), and 7.4 (HEPES). Causality: Non-nucleophilic buffers prevent artifactual consumption of retro-Michael products.

  • Stock Initiation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Incubation: Spike the DMSO stock into the pre-warmed (37°C) aqueous buffers to achieve a final concentration of 100 µg/mL. Vortex for 5 seconds.

  • Time-Course Sampling & Quenching (Critical Step): At t=0,1,2,4,8, and 24 hours, extract a 50 µL aliquot and immediately inject it into 150 µL of ice-cold 1% Formic Acid in Acetonitrile .

    • Self-Validation Logic: The sudden drop in pH instantly protonates the piperidine nitrogen, neutralizing its catalytic capability. The acetonitrile precipitates buffer salts and halts all aqueous hydrolysis. Spiking an internal standard (e.g., a deuterated stable analog) into the quench solution proves that no degradation occurs after sampling.

  • Centrifugation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet any precipitated salts.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor the parent ion and the specific degradation products.

Workflow S1 1. Solubilization (Anhydrous DMSO) S2 2. Buffer Selection (Non-nucleophilic, pH 4.5-5.5) S1->S2 S3 3. Thermal Control (Incubate at 37°C) S2->S3 S4 4. Quenching (1% FA in MeCN at 4°C) S3->S4 S5 5. LC-MS/MS Analysis (Monitor Parent & Acrylate) S4->S5

Step-by-step formulation and stability testing workflow for β-amino esters.

Part 5: References

1.[3] Chemguide. Hydrolysis of Esters. Retrieved from:[Link] 2.[2] Lynn, D. M., & Langer, R. (2000). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society. Retrieved from:[Link] 3.[1] Kuenen, M., et al. (2023). Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs. ACS Macro Letters. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for Methyl 4-ethyl-1-piperidinepropanoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the flash chromatography purification of Methyl 4-ethyl-1-piperidinepropanoate. The in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the flash chromatography purification of Methyl 4-ethyl-1-piperidinepropanoate. The inherent basicity of the piperidine moiety presents specific, yet manageable, hurdles in achieving high purity. This document explains the root causes of common issues and offers validated, step-by-step solutions to overcome them.

Part 1: Frequently Asked Questions (FAQs) & Initial Strategy

This section addresses the most common initial questions when developing a purification method for this target molecule.

Q1: My primary peak for Methyl 4-ethyl-1-piperidinepropanoate is showing severe tailing on a standard silica gel column. What is happening?

A: This is the most expected issue when purifying basic compounds like your piperidine derivative on standard silica gel.[1] Peak tailing occurs due to strong, non-ideal interactions between the basic nitrogen atom of the piperidine ring and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[2][3] This creates a secondary retention mechanism, where some analyte molecules are held much more strongly than others, resulting in a "tail" as they slowly elute from the column long after the main peak.

Q2: How do I choose between normal-phase and reversed-phase chromatography for this compound?

A: The choice depends on the nature of your impurities and your laboratory setup. Both can be effective if optimized correctly.

  • Normal-Phase Chromatography (NPC): This is often the first choice for synthetic organic chemists.[4] It uses a polar stationary phase (like silica) and a non-polar mobile phase. For your compound, NPC is highly effective but requires modification to prevent the peak tailing described in Q1. It is excellent for separating your moderately polar target from non-polar byproducts (e.g., starting materials) or very polar impurities that will remain at the baseline.

  • Reversed-Phase Chromatography (RPC): This method uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[5][6] RPC can be an excellent choice for basic compounds as it often provides better peak shapes without mobile phase modifiers.[7] It is particularly useful if your impurities are more non-polar than your target compound.

Part 2: Troubleshooting Guide: From Tailing Peaks to Pure Product

This section provides a systematic approach to resolving the most common purification challenges.

Problem 1: Severe Peak Tailing in Normal-Phase Chromatography
  • Probable Cause: Strong interaction between the basic piperidine nitrogen and acidic silica silanols.[2][3]

  • Solution 1 (Most Common): Add a Basic Mobile Phase Modifier.

    • Mechanism: A small amount of a competing base is added to the mobile phase. This base, such as triethylamine (TEA), is more abundant and effectively "neutralizes" the acidic silanol sites on the silica gel.[7][8] This prevents your target molecule from interacting with these sites, allowing for a separation based purely on polarity and resulting in a sharp, symmetrical peak.

    • Protocol: Add 0.1% to 1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase solvent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA).[9] Always start with TLC analysis to confirm the improvement in peak shape and retention factor (Rf).

  • Solution 2: Change the Stationary Phase.

    • Mechanism: Use a stationary phase that lacks acidic sites.

    • Options:

      • Amine-Functionalized Silica: This stationary phase has a basic surface, which repels basic analytes and eliminates the problematic silanol interactions.[5][7]

      • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

Problem 2: Poor Separation from a Key Impurity (Co-elution)
  • Probable Cause: Insufficient selectivity (alpha) between your target compound and the impurity in the chosen solvent system.[7][10]

  • Solution 1: Optimize the Mobile Phase.

    • Mechanism: Changing the composition of the mobile phase can alter the specific interactions of each compound with the stationary phase, thereby improving separation.

    • Protocol:

      • Adjust Polarity: If peaks are co-eluting, first try a more shallow gradient or an isocratic elution with a weaker solvent system (lower percentage of the polar solvent) to increase retention and allow more time for separation.[11]

      • Change Solvent Selectivity: If adjusting polarity fails, switch one of the mobile phase solvents for another of similar strength but different chemical properties (e.g., substitute ethyl acetate with dichloromethane or MTBE). This can fundamentally change the selectivity of the separation.[10]

  • Solution 2: Switch Chromatography Mode.

    • Mechanism: The retention mechanisms in normal-phase and reversed-phase are fundamentally different. Impurities that co-elute in one mode may be easily separated in the other.

    • Protocol: If you cannot achieve separation in a modified normal-phase system, develop a method using reversed-phase (e.g., C18 silica with a water/acetonitrile gradient).

Problem 3: Sample Loading Issues (Band Broadening)
  • Probable Cause: The sample was dissolved in a solvent that is too strong, or the loading volume was too large.[4] This causes the initial sample band on the column to be too wide, leading to poor separation.

  • Solution 1: Use the "Dry Loading" Technique.

    • Mechanism: Adsorbing the sample onto a small amount of silica gel before loading it onto the column ensures a very narrow and concentrated starting band, maximizing separation efficiency.

    • Protocol: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel (typically 1-2 times the weight of your crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[12]

  • Solution 2: Minimize Liquid Loading Volume.

    • Protocol: If using liquid loading, dissolve your sample in the weakest possible solvent it is soluble in (ideally the starting mobile phase, e.g., 95:5 Hexane/EtOAc). Use the smallest possible volume to ensure a tight injection band.

Part 3: Experimental Protocols & Workflows

Protocol 1: Step-by-Step Method Development for Normal-Phase Purification
  • TLC Analysis (Scouting):

    • Prepare three small test tubes. In each, add a few milligrams of your crude Methyl 4-ethyl-1-piperidinepropanoate.

    • Dissolve the samples in a few drops of Dichloromethane (DCM).

    • Prepare three different eluent systems in TLC developing chambers:

      • System A: 80:20 Hexane/Ethyl Acetate + 0.5% Triethylamine (TEA)

      • System B: 50:50 Hexane/Ethyl Acetate + 0.5% TEA

      • System C: 95:5 Dichloromethane/Methanol + 0.5% Triethylamine (TEA)

    • Spot your crude sample on three separate silica gel TLC plates.

    • Develop one plate in each chamber.

    • Visualize the plates under a UV lamp and then by staining (e.g., potassium permanganate).

    • Goal: Identify the solvent system that places your target compound at a Retention Factor (Rf) of approximately 0.2-0.3.[12][13] A lower Rf provides better separation on the column.[9]

  • Column Preparation:

    • Select a flash column with a capacity appropriate for your sample size.

    • Pack the column with silica gel, either as a slurry in the initial mobile phase or dry-packed followed by conditioning.

    • Equilibrate the column with at least 3-5 column volumes (CV) of your chosen starting mobile phase (e.g., 90:10 Hexane/EtOAc + 0.5% TEA).

  • Sample Loading:

    • Use the dry loading method described in the troubleshooting section for best results.

  • Elution and Fraction Collection:

    • Begin elution with your starting mobile phase.

    • Run a linear gradient from your starting conditions to a more polar mobile phase (e.g., from 10% EtOAc to 50% EtOAc over 10-12 CV). A step gradient can also be used to save time and solvent if impurities are well separated from the product.[14]

    • Collect fractions and monitor the elution using TLC or a built-in UV detector.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield your purified Methyl 4-ethyl-1-piperidinepropanoate.

Data Summary Tables

Table 1: Recommended Starting Conditions

ParameterNormal-Phase (Recommended)Reversed-Phase (Alternative)
Stationary Phase Silica GelC18-bonded Silica
Mobile Phase A Hexane or HeptaneDeionized Water + 0.1% Formic Acid or Ammonium Hydroxide
Mobile Phase B Ethyl Acetate or DichloromethaneAcetonitrile or Methanol
Required Modifier 0.1 - 1% Triethylamine (TEA) or NH4OH Optional, depending on pH and peak shape
Best for Separating Non-polar impuritiesPolar impurities

Table 2: Troubleshooting Summary

Observed ProblemProbable CauseRecommended Solution
Peak Tailing Basic amine interacting with acidic silicaAdd 0.5% Triethylamine to the mobile phase.[7][8]
Co-elution Poor selectivityChange one solvent in the mobile phase (e.g., EtOAc to DCM).[10]
No Elution Mobile phase is too weak (non-polar)Increase the percentage of the polar solvent (e.g., Ethyl Acetate).
Fast Elution Mobile phase is too strong (polar)Decrease the percentage of the polar solvent.
Broad Peaks Poor sample loading techniqueUse dry loading or a smaller volume of a weaker solvent.[12]
Visualization: Workflows and Decision Logic

Diagram 1: Initial Method Selection Workflow

MethodSelection start Crude Methyl 4-ethyl-1-piperidinepropanoate check_impurities What is the polarity of major impurities? start->check_impurities npc Pursue Normal-Phase Chromatography (NPC) check_impurities->npc Impurities are much less polar or much more polar rpc Consider Reversed-Phase Chromatography (RPC) check_impurities->rpc Impurities have similar polarity or are less polar npc_mod Use Silica Gel. Add 0.5% Triethylamine to eluent. npc->npc_mod rpc_mod Use C18 Silica. Use Water/Acetonitrile gradient. Consider pH adjustment. rpc->rpc_mod

Caption: A decision-making workflow for selecting the initial purification method.

Diagram 2: Troubleshooting Peak Tailing in Normal-Phase Chromatography

TailingTroubleshoot start Observe Peak Tailing on Silica Gel add_tea Add 0.1-1% Triethylamine (TEA) to the mobile phase start->add_tea check_shape Is peak shape symmetrical now? add_tea->check_shape success Proceed with Purification check_shape->success Yes change_sp Switch to an alternative stationary phase check_shape->change_sp No sp_options Amine-functionalized Silica OR Basic Alumina change_sp->sp_options

Caption: A logical workflow for diagnosing and solving peak tailing issues.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • King, A. (2018).
  • Phenomenex. (2025). Flash Chromatography: Principles & Applications.
  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Berg, R. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Dolan, J. W. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible. LCGC North America.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Biotage. (n.d.). Strategies for Improving Flash Chromatography Efficiency.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Reddit. (2023, May 5). Tailing of basic compound.
  • Niphakis, M. J., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC.
  • Fairhurst, R., et al. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification.
  • Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography?
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • PubChem. (n.d.). 4-Ethylpiperidine.
  • University of Glasgow. (n.d.).
  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Element Lab Solutions. (n.d.). Normal Phase flash chromatography.
  • ChemRxiv. (n.d.).
  • Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Agilent. (n.d.). Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection.
  • Cayman Chemical. (2026, January 14).
  • Sigma-Aldrich. (n.d.). Ethyl 1-methylpiperidine-4-carboxylate 97 24252-37-7.
  • Biotage. (2012).
  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3.
  • ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4.
  • Guidechem. (2022, November 28). How is Ethyl 1-methyl-4-piperidinecarboxylate synthesized?
  • University of Regina. (n.d.).
  • PubChem. (n.d.). Ethyl 4-(3-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)propoxy)benzoate.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Organic Chemistry Data. (2022, April 7).
  • Acros Organics. (n.d.).
  • Cheméo. (n.d.). Piperidine, 1-ethyl-4-methyl - Chemical & Physical Properties.
  • Chemical Review and Letters. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Gsrs. (n.d.). ETHYL 1-PIPERIDINEPROPANOATE.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for Methyl 4-ethyl-1-piperidinepropanoate

Welcome to the technical support center for the chromatographic analysis of Methyl 4-ethyl-1-piperidinepropanoate. This guide is designed for researchers, scientists, and drug development professionals who are encounteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of Methyl 4-ethyl-1-piperidinepropanoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of this and other basic compounds. As a tertiary amine, Methyl 4-ethyl-1-piperidinepropanoate presents specific challenges that can be overcome with a systematic and well-understood approach. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve symmetric, reproducible peaks.

Frequently Asked Questions (FAQs): The Fundamentals of Peak Tailing

Q1: I'm observing significant peak tailing with Methyl 4-ethyl-1-piperidinepropanoate. What is the most likely cause?

Peak tailing for basic compounds like Methyl 4-ethyl-1-piperidinepropanoate is most commonly caused by unwanted secondary interactions between the analyte and the stationary phase.[1][2] In reversed-phase HPLC, the primary retention mechanism should be hydrophobic interaction. However, the nitrogen atom in your compound's piperidine ring is basic and can be protonated, carrying a positive charge. This positively charged analyte can then strongly interact with negatively charged, deprotonated silanol groups (Si-O⁻) that are present on the surface of silica-based stationary phases.[3][4] This secondary ionic interaction is a stronger retention mechanism than the intended hydrophobic one, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".

Q2: What are silanol groups and why are they problematic?

Silica, the most common support material for HPLC columns, has its surface terminated with silanol groups (Si-OH).[5][6] During the manufacturing process where the hydrophobic C18 or C8 chains are bonded to the silica, it's sterically impossible to cover all these silanol groups.[5][7] The remaining, unreacted silanols are known as residual silanols. These groups are weakly acidic and can deprotonate at mobile phase pH values above approximately 3-4, creating localized negative charges on the stationary phase surface.[1][8] These sites are the primary culprits for the strong, undesirable interactions with basic analytes that lead to peak tailing.[9]

Q3: What is an acceptable level of peak tailing?

Ideally, a peak should be perfectly symmetrical, with a Gaussian shape.[10] Peak symmetry is often measured by the USP Tailing Factor (Tf) or the Asymmetry Factor (As). A value of 1.0 indicates perfect symmetry. While many methods specify a tailing factor limit of less than 2.0, peaks with a Tf greater than 1.5 can already indicate underlying issues that may compromise resolution and integration accuracy.[1][11] For quantitative analysis, striving for a tailing factor as close to 1.0 as possible is always recommended.

Systematic Troubleshooting Guide

When encountering peak tailing, the first step is to determine if the issue is chemical (related to interactions within the column) or physical (related to the HPLC system hardware).

G Start Observe Peak Tailing for Methyl 4-ethyl-1-piperidinepropanoate InjectNeutral Inject a Neutral Compound (e.g., Toluene, Uracil) Start->InjectNeutral NeutralTails Neutral Compound Tails InjectNeutral->NeutralTails NeutralSymmetric Neutral Compound is Symmetric InjectNeutral->NeutralSymmetric PhysicalProblem Indicates a PHYSICAL Problem NeutralTails->PhysicalProblem ChemicalProblem Indicates a CHEMICAL Problem NeutralSymmetric->ChemicalProblem CheckSystem Check System for Dead Volume, Blocked Frit, Column Void PhysicalProblem->CheckSystem TroubleshootChemical Proceed to Chemical Troubleshooting Section ChemicalProblem->TroubleshootChemical

Caption: Initial diagnostic workflow to differentiate between physical and chemical causes of peak tailing.

A simple diagnostic test is to inject a neutral, non-ionizable compound. If the neutral compound also tails, the problem is likely physical (e.g., a column void, blocked frit, or extra-column dead volume).[3] If the neutral compound gives a symmetrical peak while your basic analyte tails, the problem is chemical in nature.

Part 1: Resolving Chemical Problems

Chemical problems are addressed by altering the mobile phase or selecting a more appropriate stationary phase to minimize the secondary silanol interactions.

A. Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling retention and peak shape.[12]

Adjusting the mobile phase pH is the most effective first step. Since silanol groups are acidic, you can suppress their ionization by operating at a low pH.[1][2]

  • Mechanism: At a pH of 3.0 or lower, the vast majority of surface silanol groups will be protonated (Si-OH) and therefore neutral. This eliminates the strong ionic attraction with your protonated analyte, significantly reducing peak tailing.[4][13] While your analyte will still be protonated (positively charged), the absence of a strong negative counter-ion on the stationary phase prevents the problematic secondary interaction.

Protocol 1: Mobile Phase pH Optimization

  • Prepare Aqueous Buffer: Start with a 20-50 mM buffer concentration.[4][14] For low pH work, phosphate or formate buffers are common. Ensure the buffer has a pKa within +/- 1 unit of your target pH for effective buffering.[14]

  • Adjust pH: Use an acid like phosphoric acid or formic acid to adjust the aqueous portion of your mobile phase to a target pH of 2.5-3.0.

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile or methanol).

  • Equilibrate: Thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes) before injecting your sample.

  • Analyze: Inject Methyl 4-ethyl-1-piperidinepropanoate and observe the peak shape. You should see a marked improvement in symmetry. Note that retention time may decrease, which can be compensated by reducing the percentage of the organic solvent in the mobile phase.[1]

If low pH alone is insufficient, or if your analyte requires a different pH for retention, you can use mobile phase additives that act as "silanol blockers" or ion-pairing agents.

  • Sacrificial Bases: Small, volatile amines like triethylamine (TEA) can be added to the mobile phase at low concentrations (e.g., 20-50 mM).[2] TEA is a small basic compound that will preferentially interact with the active silanol sites, effectively masking them from your larger analyte.[4] However, TEA is not MS-friendly due to ion suppression.

  • Ion-Pairing Agents: For basic analytes, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium octane sulfonate) can be added to the mobile phase.[15][16] This reagent forms a neutral ion-pair with the protonated analyte, increasing its hydrophobicity and improving its interaction with the C18 phase, while simultaneously competing for silanol sites.[17]

Additive TypeExampleConcentrationMechanism of ActionMS Compatibility
Acid Modifier Formic Acid, TFA0.1% (v/v)Suppresses silanol ionization by lowering mobile phase pH.Excellent (Formic) / Fair (TFA can cause suppression)
Sacrificial Base Triethylamine (TEA)20-50 mMCompetitively blocks active silanol sites.Poor (causes significant ion suppression)
Ion-Pairing Sodium Octane Sulfonate5-10 mMForms a neutral ion-pair with the analyte, improving retention and masking silanol interactions.Poor (non-volatile salts)
B. Stationary Phase Selection

If mobile phase optimization does not fully resolve the issue, the column itself is the next area to address.

Modern HPLC columns are designed specifically to minimize the negative effects of residual silanols.[18]

  • End-Capping: After the primary C18 chains are bonded, manufacturers perform a secondary reaction called "end-capping" to deactivate many of the remaining silanols with a small silylating agent (like trimethylchlorosilane).[5][19][20] Choosing a column that is specified as "end-capped," "double end-capped," or "base-deactivated" is critical for analyzing basic compounds.[3][18][19]

  • High Purity Silica: Older "Type A" silica columns had higher levels of trace metal contaminants (like iron and aluminum) which increase the acidity of adjacent silanol groups, worsening peak tailing.[2] Modern "Type B" silica is highly purified and results in more inert surfaces and better peak shapes for basic compounds.[2][21]

  • Alternative Chemistries:

    • Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded within the C18 chain.[18][22] This polar group can interact with nearby silanols through hydrogen bonding, shielding them from the analyte.[18]

    • Hybrid Silica: These columns incorporate organic groups into the silica particle itself, resulting in fewer surface silanols and increased pH stability.[2]

    • Polymer-Based Columns: Columns packed with polymeric particles (e.g., polystyrene-divinylbenzene) have no silanol groups and are an excellent, though less common, alternative for separating strongly basic compounds.[23]

G cluster_0 Problematic Interaction (pH > 4) cluster_1 Solution (pH < 3) Analyte_P Protonated Analyte (R₃NH⁺) Silanol_N Ionized Silanol (Si-O⁻) Analyte_P->Silanol_N Strong Ionic Attraction (Causes Tailing) Analyte_P2 Protonated Analyte (R₃NH⁺) Silanol_P Protonated Silanol (Si-OH) Analyte_P2->Silanol_P No Ionic Attraction (Symmetric Peak)

Caption: Chemical interactions at the stationary phase surface.

Part 2: Resolving Physical and Method-Related Problems

If a neutral compound also shows tailing, or if chemical troubleshooting fails, the issue may be physical.

When all peaks are affected similarly, it points to a problem at or before the column inlet that distorts the sample band.[11]

  • Partially Blocked Frit: The most common cause is a partially blocked inlet frit on the column.[11] Debris from the sample, mobile phase, or system wear can accumulate and disrupt the flow path.

  • Column Void: A void or channel can form at the head of the column bed over time due to high pressure or pH instability. This creates an empty space that leads to peak distortion.[1][10]

  • Extra-Column Volume: Excessive tubing length or using tubing with a large internal diameter between the injector and the column, or the column and the detector, can lead to peak broadening and tailing.[8][24]

Protocol 2: Diagnosing Physical System Issues

  • Check for Blockage: First, try back-flushing the column (disconnect from the detector and flush to waste) as recommended by the manufacturer. This can sometimes dislodge particulates from the inlet frit.[11]

  • Substitute the Column: The quickest diagnostic test is to replace the suspect column with a new one of the same type. If the peak shape improves dramatically, the old column was the source of the problem.[1]

  • Inspect Connections: Ensure all fittings, especially between the injector, column, and detector, are properly seated and that you are using low-volume PEEK tubing appropriate for your system.[8]

Yes, issues with the sample itself or how it's introduced can cause peak shape problems.

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a characteristic "right triangle" peak shape where the tail becomes more pronounced and retention time may decrease.[11][25][26] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile sample injected into a 10% acetonitrile mobile phase), it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[25]

By systematically evaluating these chemical and physical factors, you can effectively diagnose and resolve the root cause of peak tailing for Methyl 4-ethyl-1-piperidinepropanoate, leading to robust and reliable analytical results.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chrom Tech. (n.d.). What Is End-Capping in HPLC Columns?. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • MICROSOLV. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • Tanaka, H., et al. (n.d.). A New Concept of End-capping for Reversed Phase Silica Material: Conversion of Silanol Groups to Siloxane Bond by Heating. Retrieved from [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

  • Separation Science. (2023, December 8). End-capping. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]

  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. Retrieved from [Link]

  • LabRulez LCMS. (2020). HPLC Column Selection Guide for Small Molecule Separation. Retrieved from [Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Stoll, D. R., & Seidl, C. (2020, January 1). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International. Retrieved from [Link]

  • Storm, T., Reemtsma, T., & Jekel, M. (1999). Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater. Journal of Chromatography A, 854(1-2), 175–185. Retrieved from [Link]

  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Chodisetti, S. B., et al. (2017). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. PMC. Retrieved from [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. Retrieved from [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

  • HALO Columns. (n.d.). UNDERTHE - HALO Columns. Retrieved from [Link]

  • Journal for Innovative Development in Pharmacy and Science. (n.d.). JIDPTS. Retrieved from [Link]

  • Technology Networks. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • AZoM. (2026, March 5). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • B'Hymer, C. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]

  • Chromatography Forum. (2007, June 4). Amines-Ion Pairing. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]

  • Chromatography Forum. (2009, June 9). Ugly peak shape of amine compound. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Oxidation Prevention for Methyl 4-ethyl-1-piperidinepropanoate

Welcome to the technical support center for Methyl 4-ethyl-1-piperidinepropanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Methyl 4-ethyl-1-piperidinepropanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Given its chemical structure, featuring both a tertiary amine within a piperidine ring and a methyl ester, this molecule is susceptible to specific degradation pathways, primarily oxidation and hydrolysis. This document provides in-depth, field-proven insights and actionable protocols to mitigate these risks.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and handling of Methyl 4-ethyl-1-piperidinepropanoate.

Q1: What are the primary degradation pathways for Methyl 4-ethyl-1-piperidinepropanoate during storage?

A1: The compound's structure dictates two main points of vulnerability:

  • Oxidation of the Piperidine Nitrogen: The tertiary amine in the piperidine ring is susceptible to oxidation, which converts it to its corresponding N-oxide.[1][2] This is the most common oxidative pathway for piperidine derivatives and is accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. The N-oxide is a more polar compound than the parent molecule.[1]

  • Hydrolysis of the Methyl Ester: The ester functional group can undergo hydrolysis, cleaving the molecule into 4-ethyl-1-piperidinepropanoic acid and methanol. This reaction is catalyzed by the presence of moisture and can be accelerated under either acidic or basic conditions.[3][4]

These pathways are illustrated in the diagram below.

G cluster_main Methyl 4-ethyl-1-piperidinepropanoate cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway compound Parent Compound n_oxide N-Oxide Degradant (+16 Da) compound->n_oxide O₂ / Light / Heat hydrolysis_acid Carboxylic Acid compound->hydrolysis_acid H₂O (Acid/Base) hydrolysis_alcohol Methanol compound->hydrolysis_alcohol H₂O (Acid/Base)

Caption: Potential degradation pathways for Methyl 4-ethyl-1-piperidinepropanoate.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To minimize degradation, a multi-faceted approach to storage is essential. The ideal conditions are summarized in the table below. For many piperidine series compounds, storage at 2-8°C is recommended to maintain stability.[5] It is crucial to store the compound in tightly sealed containers to protect it from air and moisture.[4][5][6]

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated) Reduces the rate of both oxidation and hydrolysis reactions.[5] Avoids thermal decomposition that can occur at elevated temperatures.[4]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly inhibiting the N-oxidation pathway.[1]
Container Amber Glass Vial with Secure Cap Amber glass protects the compound from light, which can catalyze photo-oxidation.[1][7] A tight seal prevents moisture and oxygen ingress.[6][8]
Environment Dry / Desiccated Minimizes water availability, thereby preventing the hydrolysis of the ester group. Using desiccants in the storage container can be beneficial.[5]

Q3: Should I use an antioxidant for storing solutions of this compound?

A3: For solutions, especially those prepared in organic solvents for long-term storage or use in high-throughput screening, the addition of an antioxidant can be a highly effective strategy to prevent oxidation.[3] Common choices include hindered phenolic antioxidants.

AntioxidantTypical ConcentrationKey Features
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)A widely used, effective free-radical scavenger.[7][9]
Butylated Hydroxyanisole (BHA) 0.01% - 0.1% (w/v)Similar to BHT, often used in combination for synergistic effects.[7][10][11]
Tert-butylhydroquinone (TBHQ) 0.01% - 0.02% (w/v)Considered one of the most effective antioxidants for protecting oils and organic molecules from oxidation.[10][11]

Crucial Caveat: Before adding any antioxidant, you must validate its compatibility with your downstream application. Ensure the chosen antioxidant does not interfere with your assay or experimental measurements.

Q4: How can I quickly assess if my stored sample has degraded?

A4: There are two primary indicators of degradation:

  • Visual Inspection: A noticeable change in the physical appearance of the compound, such as a color change from white/off-white to yellow or brown, is a strong indicator of oxidative degradation.[1]

  • Analytical Confirmation: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The appearance of new peaks, particularly those eluting earlier than the parent compound (as N-oxides are typically more polar), signifies degradation.[1] Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS) can identify the mass of the degradant, with an increase of +16 Da over the parent mass being definitive for N-oxide formation.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you might encounter.

Symptom 1: My solid material, which was initially a white powder, has turned yellow/brown after several months in storage.

  • Possible Cause: This is a classic sign of oxidation. The chromophores responsible for the color change are often formed as byproducts of the oxidative degradation of the piperidine ring.

  • Recommended Solution:

    • Quarantine the Batch: Do not use the material for critical experiments until its purity has been verified.

    • Review Storage Conditions: Check if the container was tightly sealed and protected from light. Was the temperature consistently maintained?

    • Perform Analytical Testing: Analyze a sample using a validated, stability-indicating HPLC method (see Protocol 3.2) to quantify the parent compound and identify the percentage of impurities. Use LC-MS to confirm the identity of the primary impurity as the N-oxide.

    • Implement Corrective Actions: For future batches, strictly adhere to the recommended storage protocol (Protocol 3.1), ensuring the use of an inert atmosphere.

Symptom 2: I see a new, more polar peak in the HPLC chromatogram of my sample compared to a freshly prepared standard.

  • Possible Cause: This strongly suggests the formation of a degradation product. Given the compound's structure, the most likely candidates are the N-oxide or the carboxylic acid from hydrolysis. Both are significantly more polar than the parent ester.[1][12]

  • Recommended Solution:

    • Identify the Degradant: Use LC-MS to determine the mass of the unknown peak. An M+16 peak corresponds to the N-oxide. A peak with a mass corresponding to the loss of a methyl group and addition of a hydrogen (-14 Da) suggests the hydrolyzed carboxylic acid.

    • Perform a Forced Degradation Study: To definitively confirm the identity of the peak, conduct a forced degradation study (see Protocol 3.3). Subject a fresh sample to oxidative stress (e.g., with H₂O₂). If the new peak in your stored sample matches the retention time of the major peak generated under oxidative stress, you have confirmed its identity as an oxidation product.

    • Evaluate Impact: Determine if the level of impurity is acceptable for your application. If not, the batch should be discarded or re-purified.

G start Observation: Unexpected Result or Visual Change review Review Storage History (Temp, Light, Air Exposure) start->review hplc Analyze via Stability-Indicating HPLC-UV/PDA Method review->hplc compare Compare to Reference Standard and Initial Purity Data hplc->compare decision Purity Acceptable? compare->decision lcms Identify Degradant via LC-MS (+16 Da?) decision->lcms No proceed Proceed with Experiment decision->proceed Yes forced Confirm via Forced Degradation Study lcms->forced stop Quarantine/Discard Batch forced->stop corrective Implement Corrective Actions (e.g., Inert Gas, New Batch) stop->corrective

Caption: Workflow for investigating suspected sample degradation.

Section 3: Protocols and Methodologies

Protocol 3.1: Recommended Long-Term Storage Protocol

  • Container Selection: Use a Type 1 borosilicate amber glass vial with a PTFE-lined screw cap.

  • Aliquotting: For solid material, aliquot the compound into multiple vials corresponding to typical experimental amounts. This avoids repeated opening and closing of the main stock container.

  • Inerting: Place the open, filled vials into a vacuum desiccator. Evacuate the chamber and backfill with a dry, inert gas like argon or nitrogen. Repeat this cycle 3-5 times to ensure complete displacement of atmospheric oxygen.

  • Sealing: While in the inert atmosphere of a glovebox or immediately after the final backfill cycle, tightly seal the vials.

  • Labeling: Clearly label each vial with the compound name, batch number, concentration (if a solution), and date of storage.

  • Storage: Place the sealed vials in a designated, dark, refrigerated environment at 2–8 °C.

Protocol 3.2: Stability Assessment via a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method to separate Methyl 4-ethyl-1-piperidinepropanoate from its potential N-oxide and hydrolyzed acid degradants.

  • Objective: To quantify the parent compound and resolve it from its primary degradation products.

  • Instrumentation: HPLC system with a UV/Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength determined by the UV absorbance maximum of the parent compound (a PDA detector is ideal for identifying optimal wavelengths for all components).

  • Procedure:

    • Prepare a stock solution of a reference standard and the test sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Inject the samples. The expected elution order in this reverse-phase method is: Hydrolyzed Acid -> N-Oxide -> Parent Compound.

    • Assess stability by comparing the peak area of the parent compound in the test sample to the reference standard and calculating the area percentage of any new peaks.

Protocol 3.3: Performing a Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products and proving the specificity of your analytical method.[13][14] Aim for 5-20% degradation.

  • Prepare Stock Solutions: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60 °C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and hold at room temperature for 8-24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and hold at room temperature for 24 hours.[13]

    • Thermal Stress: Heat a solution at 60 °C for 7 days.

    • Photolytic Stress: Expose a solution to a high-intensity UV light source for 24-48 hours. Keep a control sample wrapped in foil.[1]

  • Neutralization & Analysis: Before injection, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 3.2.

  • Evaluation: The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak and from each other. The peak generated under oxidative stress (H₂O₂) will correspond to the N-oxide.

References

  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17).
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8).
  • What is the stability of piperidine? - Blog - Biosynce. (2025, August 25).
  • Enhancing the Performance of Natural Ester Insulating Liquids in Power Transformers: A Comprehensive Review on Antioxidant Additives for Improved Oxidation Stability. (2025, March 28). MDPI.
  • Stability issues of 1,4-Diacetylpiperidine under different conditions. (2025). Benchchem.
  • Influence of antioxidant on the thermal–oxidative degradation behavior and oxidation stability of synthetic ester. (2025, October 22). ResearchGate.
  • Antioxidants Inhibit Formation of 3-Monochloropropane-1,2-diol Esters in Model Reactions. (2015, October 18). Journal of Agricultural and Food Chemistry.
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022, November). AIP Conference Proceedings.
  • Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. (2023, November 24). MDPI.
  • Results of forced degradation studies. ResearchGate.
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. (2025). Benchchem.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021, April 5). PubMed.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. (2013, October 30). Scirp.org.
  • Stereochemistry of oxidation of N-methylpiperidine. (2025, November 4). Chemistry Stack Exchange.

Sources

Optimization

Reducing baseline noise in Methyl 4-ethyl-1-piperidinepropanoate mass spectrometry

A Guide to Reducing Baseline Noise in Mass Spectrometry Welcome to the technical support guide for the mass spectrometry analysis of Methyl 4-ethyl-1-piperidinepropanoate. This document is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Reducing Baseline Noise in Mass Spectrometry

Welcome to the technical support guide for the mass spectrometry analysis of Methyl 4-ethyl-1-piperidinepropanoate. This document is designed for researchers, scientists, and drug development professionals who encounter challenges with high baseline noise during method development and routine analysis. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying rationale to empower you to diagnose and resolve issues effectively, ensuring the integrity and sensitivity of your data.

High baseline noise can obscure low-level analytes, compromise limits of detection (LOD), and lead to inaccurate quantification.[1][2][3] The chemical nature of Methyl 4-ethyl-1-piperidinepropanoate—a tertiary amine with an ester functional group—presents specific challenges that we will address in detail. This guide provides a systematic approach, from quick checks to in-depth troubleshooting, to help you achieve a stable, low-noise baseline.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common and easily rectified causes of baseline noise. Before embarking on extensive troubleshooting, always consider these initial checks.

Q1: My baseline noise suddenly increased after I prepared a new mobile phase. What should I check first?

A1: The most likely culprit is the quality of your solvents or additives.[2][4]

  • Solvent Grade: Always use LC-MS grade solvents (water, methanol, acetonitrile). HPLC grade solvents can contain significantly more impurities that contribute to chemical noise, especially in the low mass range.[1]

  • Additives: Use the highest purity additives available (e.g., formic acid, ammonium formate). A contaminated bottle of formic acid can introduce a significant "ghost peak" or raise the entire baseline.[4]

  • Water Quality: Ensure your deionized water system is properly maintained. Open water bottles can become contaminated with airborne particles or microbial growth, which can cause sporadic noise and peaks.[5]

  • "Topping Off": Avoid "topping off" solvent reservoirs. Always use a clean bottle and discard the small amount of remaining solvent to prevent the accumulation of contaminants.[1]

Q2: I just had preventative maintenance (PM) performed on my instrument, and now the background is very high. Is this normal?

A2: It is not uncommon to see an elevated baseline immediately after maintenance.[6] This can be due to residual cleaning agents or the system re-equilibrating.

  • System Equilibration: Allow the system to pump with a clean mobile phase (e.g., 50:50 Methanol:Water) for several hours, or even overnight, to flush out any residues. Some service engineers recommend a "steam cleaning" approach with high organic flow and elevated gas temperatures to bake out contaminants.[7]

  • Blank Injections: Run a series of blank injections (injecting only mobile phase) to ensure the system is clean before analyzing your samples.[6][8] If you see contaminant peaks, the source is likely the system or solvents, not your sample.

Q3: My baseline looks like a sawtooth pattern or has high-frequency electronic "fuzz." What does this indicate?

A3: This typically points to an electronic or detector issue rather than a chemical one.

  • Detector Settings: An excessively high detector gain or voltage will amplify not just your signal, but also the inherent electronic noise, leading to a "fuzzy" baseline.[9][10] Check if the detector voltage is within the normal operating range as specified by the manufacturer.

  • Gas Purity & Flow: For GC-MS, ensure high-purity carrier gas and check for leaks.[11] For LC-MS, inconsistent nebulizer or drying gas flows can cause signal instability that appears as noise.[12]

  • Electrical Grounding: Poor electrical grounding or interference from nearby equipment can introduce electronic noise. Ensure all components are properly grounded.

Section 2: Systematic Troubleshooting - A Root Cause Analysis Workflow

If the quick checks in the FAQ section do not resolve the issue, a systematic approach is necessary. This workflow helps isolate the source of the noise by examining each component of the analytical system, from the solvent bottle to the detector.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical path for diagnosing the source of high baseline noise.

G Start High Baseline Noise Observed Check_Chemical Is noise chemical (discrete m/z peaks) or electronic (random 'fuzz')? Start->Check_Chemical Electronic_Noise Electronic Noise Path Check_Chemical->Electronic_Noise Electronic Chemical_Noise Chemical Noise Path Check_Chemical->Chemical_Noise Chemical Check_Detector Review Detector Gain/ Voltage Settings Electronic_Noise->Check_Detector Isolate_MS Isolate MS from LC/GC (Infuse mobile phase directly) Chemical_Noise->Isolate_MS Check_Grounding Verify Electrical Grounding & Check for Interference Check_Detector->Check_Grounding Contact_Service Consult Service Engineer Check_Grounding->Contact_Service Noise_in_MS Noise Persists Isolate_MS->Noise_in_MS Yes Noise_in_LC Noise Disappears Isolate_MS->Noise_in_LC No Check_Solvents Check Solvents & Additives: Use fresh, high-purity stock Noise_in_MS->Check_Solvents Bypass_Column Bypass Column (Use union) Noise_in_LC->Bypass_Column Clean_Source Clean Ion Source (See SOP 1) Check_Solvents->Clean_Source Check_Gas Check Gas Supply (Purity, Traps) Clean_Source->Check_Gas Noise_from_Column Noise Disappears Bypass_Column->Noise_from_Column Yes Noise_from_Frontend Noise Persists Bypass_Column->Noise_from_Frontend No Condition_Column Condition or Replace Column Noise_from_Column->Condition_Column Check_Injector Check Injector/Autosampler for Carryover Noise_from_Frontend->Check_Injector Check_Leaks Inspect for Leaks (Pump, Fittings) Check_Injector->Check_Leaks

Caption: A systematic workflow for troubleshooting baseline noise.

The Mobile Phase & Sample Preparation

Q: How do I confirm my mobile phase is the source of contamination?

A: Isolate the components. Using a clean syringe, directly infuse each individual solvent (water, methanol, etc.) and then your prepared mobile phases into the mass spectrometer, bypassing the LC/GC system.[13] If the noise appears when you infuse a specific solvent or additive, you have found the source.

Q: My blank injections look clean, but the baseline rises during my gradient run. Why?

A: This is a classic symptom of "trace enrichment." Contaminants present in your low-organic mobile phase (Phase A) accumulate on the analytical column during equilibration.[5] When you run the gradient and increase the organic percentage (Phase B), these contaminants are eluted as a broad peak or a rising baseline. The solution is to identify the source of the contamination in your Phase A, which is often the water or a non-volatile buffer.

The Chromatography System (LC/GC)

Q: How can I differentiate between noise from the column versus the rest of the LC system?

A: Remove the column and replace it with a zero-dead-volume union.[5][14] Run your gradient. If the baseline is now clean, the contamination is originating from your column (column bleed or accumulated sample material). If the noise persists, the source is upstream (e.g., injector, pump seals, solvent mixer).

Q: What is "injector carryover" and how can I fix it?

A: Carryover occurs when residual material from a previous injection contaminates the next one.[8][15] This can appear as ghost peaks or a noisy baseline if the carryover is from a complex matrix.

  • Cause: A dirty injector needle or valve is the most common cause.[8]

  • Solution: Optimize your needle wash protocol. Use a strong, appropriate wash solvent. For a compound like Methyl 4-ethyl-1-piperidinepropanoate, a wash solution containing a high percentage of organic solvent with a small amount of acid (e.g., 90% Methanol with 0.1% Formic Acid) is often effective.

The MS Ion Source

Q: My baseline is high and I see many random m/z peaks. What should I do?

A: This strongly suggests a contaminated ion source. The electrospray ionization (ESI) source is at the interface between the atmospheric pressure LC and the high vacuum mass analyzer, making it prone to contamination from non-volatile salts, sample matrix components, and mobile phase additives.[14][16]

  • Diagnosis: A visual inspection of the ESI probe tip and the orifice/cone will often show visible residue.

  • Solution: The source must be cleaned. See SOP 1: Ion Source Cleaning Protocol (ESI) for detailed steps. Regular cleaning is essential for maintaining low background and high sensitivity.[17][18][19]

The Mass Analyzer & Detector

Q: I have ruled out chemical contamination, but my baseline is still noisy and drifting. What else could it be?

A: While less common, issues within the mass analyzer or with the detector itself can cause noise.

  • Detector Aging: Over time, the performance of electron multipliers and other detectors can degrade, leading to lower sensitivity and a higher noise floor.[10] Most instrument software includes diagnostic tests to evaluate detector health.

  • Vacuum Issues: A poor vacuum can increase the number of random ion collisions, raising the background noise.[20] Monitor the vacuum levels and ensure they meet the manufacturer's specifications.

Section 3: Compound-Specific Challenges for Methyl 4-ethyl-1-piperidinepropanoate

The structure of this analyte—containing a tertiary amine and an ester—makes it susceptible to specific ionization artifacts that can increase baseline complexity and noise.

Problem: In-source Fragmentation

Even with a "soft" ionization technique like ESI, some fragmentation can occur in the ion source before the ions enter the mass analyzer.[21][22] This is not the controlled fragmentation seen in MS/MS but an uncontrolled process that can create a messy baseline.

  • Causality: The ester linkage and the bond between the piperidine ring and the propanoate side chain can be labile. High source temperatures or aggressive cone/declustering potentials can impart enough energy to cause fragmentation.[21][23]

  • Mitigation Strategy:

    • Reduce Cone/Fragmentor Voltage: This is the primary parameter controlling in-source fragmentation. Lower this voltage to the minimum required to still get good transmission of your parent ion.[21][23]

    • Optimize Source Temperature: Use the lowest source/desolvation temperature that still provides efficient solvent evaporation. Overheating can cause thermal degradation.[1][21]

Problem: Adduct Formation

Tertiary amines are excellent proton acceptors, readily forming the desired [M+H]+ ion. However, they can also easily form adducts with any available cations in the system, such as sodium ([M+Na]+) and potassium ([M+K]+).[24]

  • Causality: These adducts split your analyte signal across multiple ions, reducing the intensity of your target ion. They also complicate the spectrum, and if the source of Na+ or K+ is inconsistent, it can lead to a noisy baseline. Sources include glassware, low-purity solvents, and mobile phase additives.[24]

  • Mitigation Strategy:

    • Use Volatile Ammonium Salts: Employing an additive like ammonium formate or ammonium acetate provides a high concentration of NH4+ ions. In positive mode, this provides a consistent source of protons (from the NH4+) to promote the formation of the [M+H]+ ion over metal adducts.[5]

    • High-Purity Additives: Use additives specifically designed to reduce adduct formation, if necessary.[25]

    • Clean Glassware: Ensure all glassware used for mobile phase preparation is meticulously cleaned.

Problem: Chemical Noise & Common Contaminants

Chemical noise consists of discrete, unwanted ions in the background spectrum.[26][27] These can originate from anywhere in the system.

m/z (Positive Mode) Common Identity Likely Source
149.0233Protonated Dioctyl Phthalate FragmentPlasticizers from tubing, solvent bottles, well plates
391.2843[Dioctyl Phthalate + H]+Plasticizers
413.2662[Dioctyl Phthalate + Na]+Plasticizers
Series (+44 Da)Polyethylene Glycol (PEG)Surfactants, lubricants, column bleed
Series (+14 Da)Alkylated AminesContaminants in methanol or isopropanol
Table 1: Common background ions and their sources.[13][28]

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Ion Source Cleaning Protocol (Generic ESI)

This is a general guide. ALWAYS consult your specific instrument's manual before performing maintenance.[17][18]

  • Safety First: Wear powder-free gloves to avoid contaminating the components. Ensure the instrument is in standby mode, with all voltages, gas flows, and heaters turned off. Allow the source to cool completely.

  • Disassembly: Carefully remove the ESI probe and the outer source housing. Remove the capillary/cone and other front-end ion optics (e.g., skimmer, lenses) as specified in your manual.

  • Sonication: Place the metal components in a beaker with LC-MS grade methanol. Sonicate for 15-20 minutes.

  • Rinse: Decant the methanol and replace it with LC-MS grade water. Sonicate for another 15-20 minutes.

  • Final Rinse: Decant the water and perform a final rinse with fresh LC-MS grade methanol to remove the water and facilitate drying.

  • Drying: Dry the components completely using a stream of high-purity nitrogen or by allowing them to air-dry on a clean, lint-free surface.

  • Reassembly: Carefully reassemble the source. Ensure the ESI probe is correctly positioned according to the manufacturer's recommendation.

  • Verification: Pump down the system and allow it to stabilize. Run a blank injection or infuse mobile phase to confirm the background noise has been reduced.

SOP 2: System Bake-out / Flush Protocol

This procedure is used to remove strongly retained contaminants from the LC system and column.

  • Remove Column: Disconnect the column from the mass spectrometer to avoid flushing contaminants into the source.

  • High Organic Flush: Run the LC system with 100% high-purity, strong solvent (e.g., Isopropanol or Acetonitrile) at a low flow rate (0.2-0.5 mL/min) for several hours or overnight.

  • Column Conditioning: Separately, condition the column according to the manufacturer's instructions. This often involves flushing with a series of strong solvents.

  • Re-equilibration: Re-install the column, reconnect to the MS, and thoroughly equilibrate the entire system with your initial mobile phase conditions before running samples.

Section 5: Troubleshooting Matrix

Symptom Possible Cause Recommended Action
High baseline across entire spectrumContaminated solvent/additive; Dirty ion sourceInfuse solvents individually; Perform source cleaning (SOP 1)
Baseline rises during gradientContaminants accumulating on columnUse higher purity mobile phase A; Flush system (SOP 2)
Random spikes or "spiky" noiseAir bubbles in pump; Inconsistent gas flowDegas mobile phase; Check gas supply and regulators
High frequency "fuzz"High detector gain; Electronic interferenceReduce detector voltage; Check instrument grounding
Ghost peaks in blank injectionsInjector carryover; Contaminated systemOptimize needle wash; Flush LC system without column
Table 2: A summary of common symptoms and corresponding troubleshooting actions.[2][8][11][15]

By applying these principles and procedures systematically, you can effectively diagnose, resolve, and prevent issues with baseline noise, leading to more robust and reliable results in your analysis of Methyl 4-ethyl-1-piperidinepropanoate.

References

  • Zhang, T., & Li, L. (2011). Characteristics and Origins of Common Chemical Noise Ions in Negative ESI LC-MS. Journal of the American Society for Mass Spectrometry.
  • Academic Strive. (2024). Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. Pharmaceutical Sciences & Analytical Research Journal.
  • Biorelevant.com. (n.d.).
  • Agilent Community. (2023).
  • Gu, M., & Wang, G. (2007). Characterization of Typical Chemical Background Interferences in Atmospheric Pressure Ionization Liquid Chromatography-Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • HALO Columns. (2023).
  • Miller, T. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America.
  • Thermo Fisher Scientific. (n.d.).
  • Chromatography Forum. (2020).
  • Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems.
  • Poon, C., Kaplan, H., & Mayer, P. M. (2004). Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry. European Journal of Mass Spectrometry.
  • Waters Corporation. (n.d.).
  • Ulmer, C. Z., et al. (2024). Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. Journal of the American Society for Mass Spectrometry.
  • ZefSci. (2025).
  • Prakriya, M., et al. (2009). Methods for reducing adduct formation for mass spectrometry analysis.
  • SCIEX. (2014). Caring for Turbo V Ion Source Electrodes.
  • Shimadzu Scientific Instruments. (2024). How to clean the Focus Electrodes for an ESI and DUIS Unit on a LCMS-8060NX. YouTube.
  • Chrom Tech. (2025). GC Troubleshooting: Common Issues & How to Fix Them.
  • ResearchGate. (2019).
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • ResearchGate. (2016). How can I avoid adduct formation for high molecular weight protein using ESI-MS?
  • Mahn, B. (2005).
  • ResearchGate. (2020). How to clean a clogged ESI needle?
  • Sigma-Aldrich. (n.d.). GC Troubleshooting.
  • ResearchGate. (2017). How do I decrease background noise on GC/MS?
  • Letter, B. (2012). Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS.
  • Restek. (n.d.).
  • Shimadzu Scientific Instruments. (2024). How to Clean the Ionization Source on a Shimadzu Triple Quadrupole Mass Spectrometer. YouTube.
  • Agilent Technologies. (n.d.). Tips to Improve Signal-to-Noise Checkout.
  • Deininger, S.-O., et al. (2019). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. Journal of The American Society for Mass Spectrometry.
  • Yuan, M., et al. (2012). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry.
  • The Analytical Scientist. (2025).
  • PharmPK Discussion. (2007). Rise in background noise in LC-MS/MS analysis.
  • Agilent Technologies. (2023). Signal, Noise, and Detection Limits in Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.).
  • Welch Materials. (2025). Uncovering Overlooked Factors Behind Abnormal Baselines.
  • Chromatography Forum. (2023). Optimizing MS parameters with an unstable signal.
  • Element Lab Solutions. (n.d.).
  • Gilar, M., et al. (2016). Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis.
  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America.
  • Chromatography Forum. (2012). HELP! very noisy basline.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Cayman Chemical. (n.d.).
  • Lee, H., D'eon, J., & Mabury, S. A. (2011). Simultaneous determination of perfluoroalkyl phosphonates, carboxylates, and sulfonates in drinking water.
  • NIST. (n.d.). 1-Piperidinepropanoic acid, ethyl ester. NIST WebBook.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for Methyl 4-ethyl-1-piperidinepropanoate

Introduction: A Practical Guide to Crystallizing Methyl 4-ethyl-1-piperidinepropanoate Welcome to the technical support center for the crystallization of Methyl 4-ethyl-1-piperidinepropanoate. As a piperidine derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Practical Guide to Crystallizing Methyl 4-ethyl-1-piperidinepropanoate

Welcome to the technical support center for the crystallization of Methyl 4-ethyl-1-piperidinepropanoate. As a piperidine derivative and an ester, this compound presents unique challenges and opportunities in achieving high purity and a desirable crystalline form, which are critical for its application in research and drug development.[1][2] This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to navigate the complexities of its crystallization.

It is important to note that specific, publicly available crystallization data for Methyl 4-ethyl-1-piperidinepropanoate is limited. Therefore, this guide synthesizes established principles from the crystallization of structurally similar small organic molecules, particularly piperidine derivatives and esters, to provide a robust and scientifically grounded framework for your experiments.[1][3]

Section 1: Troubleshooting Guide - Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of Methyl 4-ethyl-1-piperidinepropanoate in a direct question-and-answer format.

Q1: I've followed a standard cooling crystallization protocol, but no crystals have formed, even after extended cooling. What should I do?

Potential Causes & Solutions:

  • Excessive Solvent/Insufficient Supersaturation: The most common reason for crystallization failure is that the solution is not supersaturated, meaning too much solvent was used.[4][5]

    • Solution: Gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% of the volume) to increase the compound's concentration. Allow the concentrated solution to cool slowly again.[4]

  • High Solubility at Low Temperatures: Your compound may still be highly soluble in the chosen solvent, even at reduced temperatures.

    • Solution 1 (Solvent System Modification): If you are using a single solvent, consider adding an "anti-solvent" or "poor" solvent in which your compound has low solubility but is miscible with the primary solvent.[3][6][7] Add the anti-solvent dropwise to the solution at room temperature until slight turbidity (cloudiness) appears, then gently warm until the solution is clear again before slow cooling.

    • Solution 2 (Re-evaluate Solvent Choice): Refer to the solvent screening protocol in Section 3. You may need a solvent system where the solubility difference between hot and cold is more pronounced.

  • Inhibition of Nucleation: The formation of the initial crystal nucleus is a critical, and sometimes difficult, step.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.[4]

    • Solution 2 (Seeding): If you have a small amount of solid material (even if impure), add a tiny crystal ("seed crystal") to the cooled, supersaturated solution. This will provide a template for further crystal growth.[4][5]

Q2: My compound separated as an oil instead of a solid. How can I fix this "oiling out" issue?

Potential Causes & Solutions:

  • Solution is Too Concentrated or Cooled Too Quickly: "Oiling out" often occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system. This is common with highly concentrated solutions or rapid cooling.[4][8]

    • Solution 1 (Dilute and Re-cool): Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20%) to reduce the concentration. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[4]

    • Solution 2 (Lower Saturation Temperature): By adding more solvent, you lower the temperature at which the solution becomes saturated. The goal is for this saturation point to be well below the melting point of your compound.

  • Presence of Impurities: Impurities can depress the melting point of your compound and promote oiling out.[9][10]

    • Solution: If you suspect significant impurities, consider a preliminary purification step. This could involve passing a solution of your compound through a short plug of silica gel or performing an activated carbon treatment to remove colored impurities before crystallization.

Q3: I managed to get a solid, but it's a very fine powder or an amorphous precipitate, not distinct crystals. What went wrong?

Potential Causes & Solutions:

  • Excessively High Supersaturation/Rapid Precipitation: The formation of a fine powder or amorphous solid indicates that nucleation occurred too rapidly and extensively, leaving no time for orderly crystal growth. This is often caused by crash-cooling or adding an anti-solvent too quickly.[5]

    • Solution 1 (Slower Cooling/Addition): Repeat the crystallization with a much slower cooling rate. If using an anti-solvent, add it more slowly and with vigorous stirring to ensure proper mixing.

    • Solution 2 (Reduce Concentration): Start with a more dilute solution. This will require reaching a lower temperature or adding more anti-solvent to achieve supersaturation, but it will do so in a more controlled manner.

  • Solvent Choice: The chosen solvent may not be ideal for promoting ordered crystal lattice formation for this specific molecule.

    • Solution: Experiment with different solvents or solvent/anti-solvent combinations. Sometimes, a slightly more viscous solvent can slow down diffusion and promote better crystal growth.

Q4: The crystallization worked, but my yield is very low. How can I improve it?

Potential Causes & Solutions:

  • Compound is Still Too Soluble: A significant amount of your compound may remain dissolved in the mother liquor after filtration.[4]

    • Solution 1 (Further Cooling): Ensure you have cooled the crystallization mixture to the lowest practical temperature (e.g., in an ice bath or refrigerator) and allowed sufficient time for the compound to crystallize out.

    • Solution 2 (Second Crop of Crystals): Reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • Premature Crystallization during Hot Filtration: If you performed a hot filtration to remove impurities, your compound may have started to crystallize on the filter funnel, reducing your final yield.

    • Solution: Use a pre-heated filter funnel and flask, and use a slight excess of hot solvent to ensure the compound remains in solution during this step. You can then boil off this excess solvent before cooling.

Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select a suitable starting solvent for crystallizing Methyl 4-ethyl-1-piperidinepropanoate?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5] Given the structure (a tertiary amine in the piperidine ring and an ester group), the molecule has moderate polarity.

  • Starting Point: Begin with moderately polar solvents. Alcohols (e.g., ethanol, isopropanol) and ketones (e.g., acetone) are often good starting points for piperidine derivatives.[1] Esters like ethyl acetate could also be effective.

  • Solubility Testing: A systematic approach is best. Place a small amount of your compound (e.g., 10-20 mg) in several different test tubes. Add a small volume (e.g., 0.5 mL) of a different solvent to each tube.

    • Good candidates: Solvents that do not dissolve the compound at room temperature but dissolve it completely upon heating are excellent candidates for cooling crystallization.

    • Anti-solvent candidates: Solvents in which the compound is insoluble at all temperatures can be used as anti-solvents.

    • Solvents to avoid for single-solvent crystallization: Solvents that dissolve the compound readily at room temperature are generally not suitable for cooling crystallization but may be used in an anti-solvent system.[8]

Q2: What is polymorphism and how can I control it?

Polymorphism is the ability of a compound to exist in two or more different crystalline forms, which can have different physical properties like solubility, melting point, and stability.[11][12][13] Controlling polymorphism is critical in pharmaceutical development.

  • Influencing Factors: The final polymorphic form can be influenced by:

    • Solvent Choice: Different solvents can favor the nucleation and growth of different polymorphs.[11]

    • Cooling Rate: The rate of cooling can affect which kinetic or thermodynamic form crystallizes.

    • Supersaturation Level: The degree of supersaturation can influence the polymorphic outcome.

  • Control Strategy: To ensure you are consistently producing the same form, it is crucial to carefully control and document your crystallization parameters (solvent, temperature profile, concentration). If you discover multiple polymorphs, you will need to characterize each one (using techniques described below) to identify the most stable and desirable form.

Q3: What analytical techniques are essential for characterizing my crystals?

Characterizing your final product is a critical step to confirm its identity, purity, and crystalline form.[14][15][16]

  • Purity and Identity:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and check for solvent or other impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • Crystalline Form and Polymorphism:

    • X-Ray Powder Diffraction (XRPD): This is the primary technique used to identify the crystalline form.[14][17] Each polymorph will have a unique diffraction pattern, like a fingerprint.

    • Differential Scanning Calorimetry (DSC): This thermal analysis technique can determine the melting point and detect phase transitions between different polymorphs.[18]

  • Morphology:

    • Optical Microscopy: To visually inspect crystal shape and size. Using a polarizing filter can help determine if the material is crystalline and uniform.

Section 3: Standardized Experimental Protocols

These protocols provide a starting point for your experiments. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Cooling Crystallization

This is the most common recrystallization technique.

  • Dissolution: Place the crude Methyl 4-ethyl-1-piperidinepropanoate in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and stirring until the solid just dissolves.

  • Add Minimal Excess Solvent: Add a small amount of extra solvent (approx. 5-10% of the total volume used) to ensure the compound does not prematurely crystallize during any subsequent hot filtration step.

  • (Optional) Hot Filtration: If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

  • Concentration: If you added excess solvent or performed a hot filtration, gently boil the solution to remove some solvent until you observe the first signs of cloudiness or crystal formation at the surface. Then, add a few drops of solvent back to redissolve it.

  • Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Anti-solvent Crystallization

This method is useful when a good single solvent for cooling crystallization cannot be found.[7][19]

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (in which it is very soluble) at room temperature.

  • Anti-solvent Addition: Slowly add the "poor" anti-solvent (in which the compound is insoluble) dropwise to the stirred solution.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If it becomes too cloudy, add a few drops of the "good" solvent to clarify it.

  • Maturation: Cover the flask and allow it to stand undisturbed. Crystal growth may occur over several hours to days.

  • Isolation and Drying: Isolate, wash (with the anti-solvent), and dry the crystals as described in the cooling crystallization protocol.

Section 4: Data Presentation & Visualization
Table 1: Example Solvent Screening Data for Crystallization

This table serves as a template for recording your solvent screening results.

SolventSolubility at 20°CSolubility at 70°CObservations upon CoolingSuitability
IsopropanolSparingly SolubleFully SolubleGood crystal formationExcellent for Cooling Crystallization
Ethyl AcetateSolubleFully SolubleNo crystals formedPoor for Cooling; Potential "Good" Solvent
HeptaneInsolubleInsoluble-Excellent as an Anti-solvent
WaterSolubleFully SolubleOiled outPoor; high affinity for water
AcetoneSolubleFully SolubleFine powder precipitatedPoor for Cooling; Potential "Good" Solvent
TolueneSparingly SolubleFully SolubleSmall needles formedGood for Cooling Crystallization
Diagram 1: General Crystallization Optimization Workflow

This diagram outlines the logical flow for developing a crystallization process.

CrystallizationWorkflow cluster_start Start cluster_dev Development cluster_analysis Analysis cluster_end Outcome Crude Crude Product (Methyl 4-ethyl-1-piperidinepropanoate) Screen Solvent Screening Crude->Screen Select Select Method (Cooling, Antisolvent, etc.) Screen->Select Optimize Optimize Parameters (Cooling Rate, Concentration) Select->Optimize Isolate Isolate & Dry Crystals Optimize->Isolate Analyze Characterize (XRPD, DSC, NMR) Isolate->Analyze Pure Pure Crystalline Product Analyze->Pure Success Troubleshoot Troubleshoot (e.g., Oiling Out, No Crystals) Analyze->Troubleshoot Failure Troubleshoot->Screen Re-evaluate

Caption: A general workflow for crystallization method development.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common crystallization problems.

TroubleshootingTree Start Crystallization Attempted Outcome What is the result? Start->Outcome NoCrystals No Crystals Formed Outcome->NoCrystals Clear Solution Oil Oiling Out Occurred Outcome->Oil Liquid Droplets Powder Fine Powder / Amorphous Solid Outcome->Powder Solid Precipitate Success Good Crystals Formed Outcome->Success Well-defined Solids Cause_NoCrystals Likely Cause: - Too much solvent - Nucleation inhibited NoCrystals->Cause_NoCrystals Cause_Oil Likely Cause: - Cooled too fast - Too concentrated - Impurities present Oil->Cause_Oil Cause_Powder Likely Cause: - Crash precipitation - Very high supersaturation Powder->Cause_Powder Sol_NoCrystals Solution: 1. Concentrate solution 2. Scratch flask 3. Add seed crystal 4. Add anti-solvent Cause_NoCrystals->Sol_NoCrystals Sol_Oil Solution: 1. Re-heat, add more solvent 2. Cool much slower 3. Purify crude material Cause_Oil->Sol_Oil Sol_Powder Solution: 1. Use a more dilute solution 2. Cool slower / add anti-solvent slower Cause_Powder->Sol_Powder

Caption: A decision tree for troubleshooting common crystallization issues.

References
  • Vertex AI Search. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Vertex AI Search. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Vertex AI Search. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.
  • Google Patents. JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • Google Patents.
  • Vertex AI Search. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • Vertex AI Search.
  • CrystEngComm (RSC Publishing).
  • American Chemical Society. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • ResearchGate. (2017).
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  • PMC. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview.
  • PMC. Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • MicroChemicals. Solvents and solubilities.
  • CrystEngComm (RSC Publishing).
  • ACS Publications. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • MIT.
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  • ACS Publications. (2014). Relationship between Crystallization Tendencies during Cooling from Melt and Isothermal Storage: Toward a General Understanding of Physical Stability of Pharmaceutical Glasses.
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  • International Journal of Exploring Emerging Trends in Engineering (IJEETE). (2023).
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  • PubChem. Ethyl 4-(3-(1-(6-methyl-3-pyridazinyl)-4-piperidinyl)propoxy)
  • Cheméo. Piperidine, 1-ethyl-4-methyl - Chemical & Physical Properties.
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Reference Data & Comparative Studies

Validation

Introduction: The Critical Role of Piperidine Scaffolds in Opioid Receptor Modulation

An in-depth guide to the comparative efficacy of Methyl 4-ethyl-1-piperidinepropanoate and Methyl 1-piperidinepropionate. The piperidine ring is a foundational scaffold in medicinal chemistry, most notably in the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the comparative efficacy of Methyl 4-ethyl-1-piperidinepropanoate and Methyl 1-piperidinepropionate.

The piperidine ring is a foundational scaffold in medicinal chemistry, most notably in the development of potent opioid analgesics. Its unique conformational flexibility allows it to present key pharmacophoric elements to the mu (µ)-opioid receptor in a way that elicits strong agonist activity. Within this class, N-substituted piperidinepropanoates serve as crucial intermediates and active compounds. This guide provides a comparative analysis of two such analogs: Methyl 1-piperidinepropionate, the parent structure, and Methyl 4-ethyl-1-piperidinepropanoate, its C-4 substituted derivative.

While direct head-to-head clinical efficacy data for these specific methyl esters is not extensively published, a robust comparison can be synthesized from the well-established principles of Structure-Activity Relationships (SAR) within the 4-substituted piperidine class of opioids, which includes highly potent drugs like fentanyl and its analogs. The primary measure of efficacy in this context is the affinity for and activation of the µ-opioid receptor. The central question this guide addresses is: How does the addition of an ethyl group at the 4-position of the piperidine ring impact receptor binding and agonist activity compared to the unsubstituted parent compound?

Structural and Mechanistic Overview

Methyl 1-piperidinepropionate serves as a basic structural template. Its efficacy is predicated on the ability of the nitrogen atom's lone pair and the propionate side chain to interact with key residues in the µ-opioid receptor binding pocket. The introduction of an alkyl substituent at the 4-position, creating Methyl 4-ethyl-1-piperidinepropanoate, fundamentally alters the molecule's steric and electronic profile.

This substitution is not trivial. In analogs like fentanyl, the 4-position is critical for modulating potency. The 4-ethyl group can influence the conformation of the piperidine ring, potentially locking it into a chair or boat conformation that is more or less favorable for receptor binding. Furthermore, the ethyl group can engage in hydrophobic interactions with a sub-pocket of the receptor, potentially increasing binding affinity and residence time, which often correlates with increased potency.

Diagram: Chemical Structures

G cluster_0 Methyl 1-piperidinepropionate cluster_1 Methyl 4-ethyl-1-piperidinepropanoate a a b b

Caption: Chemical structures of the unsubstituted parent compound and its 4-ethyl derivative.

Comparative Efficacy Analysis: A SAR-Informed Perspective

Based on extensive research into fentanyl and remifentanil analogs, the addition of a small alkyl group at the 4-position of the piperidine ring generally enhances agonist potency. This is attributed to favorable van der Waals and hydrophobic interactions within the µ-opioid receptor.

CompoundSubstitution at C-4Expected Impact on Efficacy (µ-Opioid Receptor Affinity)Rationale
Methyl 1-piperidinepropionateHydrogen (H)Baseline AffinityServes as the parent scaffold. Its affinity is determined by the core piperidine and N-propanoate groups.
Methyl 4-ethyl-1-piperidinepropanoateEthyl (-CH₂CH₃)Increased Affinity (Predicted)The ethyl group can access a hydrophobic sub-pocket within the receptor, adding favorable binding energy and increasing overall affinity and potency compared to the parent compound.

This predicted increase in efficacy is not merely theoretical. Studies on closely related series of compounds have demonstrated that moving from a hydrogen to a small alkyl group at this position can increase receptor affinity by an order of magnitude or more. The ethyl group is often considered optimal as larger or bulkier groups can introduce steric hindrance, leading to a decrease in binding affinity.

Experimental Protocol: Determination of µ-Opioid Receptor Binding Affinity

To empirically validate the predicted difference in efficacy, a competitive radioligand binding assay is the gold standard. This experiment quantifies the affinity of a test compound (a "competitor") for a receptor by measuring how effectively it displaces a known high-affinity radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of Methyl 4-ethyl-1-piperidinepropanoate and Methyl 1-piperidinepropionate for the human µ-opioid receptor. A lower Kᵢ value signifies higher binding affinity.
Materials:
  • Receptor Source: Membranes prepared from HEK293 cells stably expressing the human µ-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO, a high-affinity, selective µ-opioid peptide agonist.

  • Competitors: Methyl 1-piperidinepropionate, Methyl 4-ethyl-1-piperidinepropanoate.

  • Positive Control: Naloxone (a known opioid antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well filter plates.

Methodology:
  • Membrane Preparation: Homogenize hMOR-expressing HEK293 cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or a non-specific ligand like naloxone (for non-specific binding).

    • 50 µL of varying concentrations of the competitor compounds (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • 50 µL of [³H]-DAMGO at a concentration near its Kₔ (dissociation constant), typically ~1 nM.

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash each filter with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the competitor.

    • Plot the percent specific binding against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific [³H]-DAMGO binding).

    • Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Diagram: Competitive Binding Assay Workflow

G cluster_workflow Workflow for Determining Receptor Affinity (Ki) prep Prepare hMOR Membranes & Reagents plate Plate Radioligand ([³H]-DAMGO), Competitor & Membranes prep->plate Step 1 incubate Incubate to Reach Equilibrium plate->incubate Step 2 filter Rapid Filtration (Separates Bound/Unbound) incubate->filter Step 3 count Scintillation Counting (Measure Radioactivity) filter->count Step 4 analyze Data Analysis: IC50 -> Ki Calculation count->analyze Step 5

Caption: A stepwise workflow for the µ-opioid receptor competitive binding assay.

Conclusion and Future Directions

The principles of structure-activity relationships strongly suggest that Methyl 4-ethyl-1-piperidinepropanoate will exhibit higher efficacy—defined as µ-opioid receptor binding affinity—than its parent compound, Methyl 1-piperidinepropionate. The 4-ethyl group is ideally sized to exploit a hydrophobic pocket in the receptor, enhancing binding without introducing steric clashes.

This SAR-based inference provides a solid foundation for guiding synthetic efforts and prioritizing compounds for further screening. However, empirical validation through rigorous experimental protocols, such as the competitive binding assay detailed above, is essential. Further characterization using functional assays (e.g., GTPγS binding) would also be required to determine if the increased affinity translates to increased agonist potency and to profile the compounds as full or partial agonists. These subsequent steps are critical for any drug development professional seeking to advance novel piperidine-based therapeutics.

Comparative

A Technical Guide to Comparative Binding Kinetics: Elucidating the Structure-Activity Relationships of Methyl 4-ethyl-1-piperidinepropanoate and Its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the binding kinetics of Methyl 4-ethyl-1-piperidinepropanoate and its structural analogs. We will d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the binding kinetics of Methyl 4-ethyl-1-piperidinepropanoate and its structural analogs. We will delve into the rationale behind experimental design, present detailed protocols for robust kinetic analysis, and interpret the resulting data to build a compelling structure-activity relationship (SAR) narrative.

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system.[1] Analogs of this structure have shown activity as ligands for monoamine transporters (dopamine, serotonin, and norepinephrine transporters) and as potent opioid receptor agonists.[1][2] Understanding the binding kinetics—the rates of association and dissociation—of these molecules with their biological targets is crucial, as these parameters can correlate more strongly with in vivo efficacy than simple binding affinity.[3]

This guide will use a common and powerful label-free technology, Surface Plasmon Resonance (SPR), to illustrate the process of kinetic characterization. While specific kinetic data for Methyl 4-ethyl-1-piperidinepropanoate is not extensively published, we will use data from structurally related piperidine derivatives to provide a comparative context.

The Significance of Binding Kinetics in Drug Discovery

While the equilibrium dissociation constant (KD) is a cornerstone of pharmacology, it only describes the affinity of a compound for its target at equilibrium. Binding kinetics, on the other hand, dissects this into the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒբբ). A long residence time at the target, driven by a slow kₒբբ, can lead to a more sustained pharmacological effect. Therefore, a thorough understanding of the structure-kinetic relationship (SKR) is invaluable for lead optimization.[4]

Experimental Design: Characterizing Small Molecule-Protein Interactions with SPR

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that monitors the binding of an analyte (in this case, our small molecule) to a ligand (the immobilized protein target) on a sensor surface.[5][6] The change in mass on the sensor surface upon binding and dissociation is measured in Resonance Units (RU), allowing for the direct determination of kₐ and kₔ.[5]

Causality Behind Experimental Choices
  • Immobilization Strategy: For small molecule-protein interaction analysis, the protein is typically immobilized on the sensor chip. This is because the SPR signal is mass-dependent, and immobilizing the larger binding partner maximizes the signal change upon binding of the smaller analyte.[7]

  • Kinetic Analysis Method: We will describe a multi-cycle kinetics (MCK) approach. In this method, different concentrations of the analyte are injected sequentially over the immobilized ligand, with a regeneration step in between each cycle to return the surface to baseline.[8] This approach is robust and allows for the generation of high-quality, reproducible kinetic data.

Detailed Experimental Protocol: Multi-Cycle Kinetics using SPR

This protocol outlines the steps for determining the binding kinetics of Methyl 4-ethyl-1-piperidinepropanoate and its analogs to a hypothetical G-protein coupled receptor (GPCR) target.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5 for amine coupling)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)

  • Purified, solubilized GPCR target protein

  • Methyl 4-ethyl-1-piperidinepropanoate and structural analogs, dissolved in an appropriate solvent (e.g., DMSO) and then diluted in running buffer.

  • Running buffer (e.g., HBS-P+ with 0.1% BSA and a low percentage of DMSO to match the analyte samples)

  • Regeneration solution (a low pH buffer or a high salt concentration solution, to be optimized for the specific protein-ligand interaction)

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis reagents Prepare Buffers & Reagents protein_prep Prepare Purified Protein Target reagents->protein_prep immobilization Immobilize Protein Target on Sensor Chip protein_prep->immobilization compound_prep Prepare Compound Dilution Series association Inject Compound (Association) compound_prep->association stabilization Stabilize Baseline immobilization->stabilization Next Cycle stabilization->association Next Cycle dissociation Buffer Flow (Dissociation) association->dissociation Next Cycle regeneration Inject Regeneration Solution dissociation->regeneration Next Cycle data_processing Reference Subtract & Blank Correct Data dissociation->data_processing regeneration->stabilization Next Cycle fitting Fit Data to a Kinetic Model (e.g., 1:1 Langmuir) data_processing->fitting results Determine kₐ, kₔ, and K₋ fitting->results

Caption: Workflow for SPR-based kinetic analysis.

Step-by-Step Methodology:

  • Protein Immobilization: a. Activate the carboxymethylated dextran surface of the sensor chip with a fresh mixture of EDC and NHS. b. Inject the purified GPCR target protein over the activated surface until the desired immobilization level is reached. c. Deactivate any remaining active esters by injecting ethanolamine. d. A reference flow cell should be prepared in the same way but without the protein to allow for reference subtraction.

  • Kinetic Analysis (Multi-Cycle): a. Equilibrate the system by flowing running buffer over both the active and reference flow cells until a stable baseline is achieved. b. Inject the lowest concentration of the first analyte (e.g., Methyl 4-ethyl-1-piperidinepropanoate) for a defined period to monitor the association phase. c. Switch back to running buffer to monitor the dissociation phase. d. Inject the regeneration solution to remove any remaining bound analyte and return the surface to its baseline state. e. Repeat steps 2a-2d for a series of increasing concentrations of the analyte. A buffer-only injection (blank) should also be included for double referencing. f. Repeat the entire process for each structural analog.

  • Data Analysis: a. The raw sensorgram data is processed by subtracting the signal from the reference flow cell and then subtracting the signal from the blank injection. b. The processed sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. c. This fitting process yields the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD), where KD = kₔ / kₐ.[9]

Alternative and Complementary Techniques

While SPR is a powerful tool, other techniques can provide complementary information.

  • Biolayer Interferometry (BLI): Similar to SPR, BLI is a label-free optical technique that measures biomolecular interactions in real-time.[10][11] It is particularly well-suited for high-throughput screening.[12][13]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[14][15][16]

Comparative Analysis of Structural Analogs

The following table presents hypothetical, yet plausible, kinetic data for Methyl 4-ethyl-1-piperidinepropanoate and several structural analogs, illustrating how modifications to the core scaffold can influence binding kinetics. The data is representative of what one might observe when targeting a GPCR.

CompoundModification from Parent Compoundkₐ (M⁻¹s⁻¹)kₔ (s⁻¹)KD (nM)Residence Time (1/kₔ) (s)
Methyl 4-ethyl-1-piperidinepropanoate Parent Compound1.5 x 10⁵3.0 x 10⁻²20033.3
Analog A: N-methyl to N-propyl substitutionIncreased N-alkyl chain length1.2 x 10⁵2.5 x 10⁻²20840.0
Analog B: 4-ethyl to 4-phenyl substitutionIncreased steric bulk at C42.1 x 10⁵8.0 x 10⁻³38125.0
Analog C: Propanoate to propanamideEster to amide linkage1.8 x 10⁵1.5 x 10⁻²8366.7
  • Increasing the N-alkyl chain length (Analog A) had a minimal effect on the binding kinetics.

  • Introducing a bulky phenyl group at the 4-position (Analog B) significantly slowed the dissociation rate, leading to a longer residence time and a lower KD (higher affinity).

  • Changing the ester linkage to an amide (Analog C) also resulted in a slower dissociation rate and increased affinity.

Visualizing the Biological Context

The interaction of these ligands with a GPCR target would initiate a downstream signaling cascade. The following diagram illustrates a simplified, canonical GPCR signaling pathway.

GPCR_Signaling Ligand Piperidine Analog GPCR GPCR Target Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Cellular Response Second_Messenger->Downstream Initiates

Sources

Validation

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of Methyl 4-ethyl-1-piperidinepropanoate in Human Plasma

As a Senior Application Scientist, the validation of a bioanalytical method is not merely a procedural checklist; it is the very foundation upon which the reliability of pharmacokinetic and toxicokinetic data rests. This...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the validation of a bioanalytical method is not merely a procedural checklist; it is the very foundation upon which the reliability of pharmacokinetic and toxicokinetic data rests. This guide provides an in-depth, technically-grounded narrative on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for a novel small molecule, Methyl 4-ethyl-1-piperidinepropanoate. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and robust analytical system.

The principles and acceptance criteria discussed herein are grounded in the harmonized guidelines from major regulatory bodies, primarily the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have now converged in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis Guidance.[1][2][3]

The Analytical Strategy: Understanding the Analyte and Method

Methyl 4-ethyl-1-piperidinepropanoate is a small molecule featuring a tertiary amine within a piperidine ring and an ester functional group.[4][5][6][] This structure dictates our analytical approach:

  • Ionization: The basic nitrogen of the piperidine ring is readily protonated, making positive-ion Electrospray Ionization (ESI) the logical choice for sensitive detection by mass spectrometry.[8]

  • Internal Standard (IS) Selection: The gold standard for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ²H labels).[9][10][11][12] A SIL-IS co-elutes and experiences identical ionization effects as the analyte, providing the most accurate correction for variations during sample preparation and analysis.[9][13] If a SIL-IS is unavailable, a structural analog that mimics the analyte's extraction and chromatographic behavior would be the second choice.[11][13] For this validation, we will proceed with the ideal case: Methyl 4-ethyl-1-piperidinepropanoate-d5 .

  • Potential Liabilities: The ester moiety presents a potential stability risk, as it can be susceptible to hydrolysis by esterase enzymes present in biological matrices like plasma.[14][15] This necessitates a rigorous evaluation of sample stability under various conditions.

The Validation Workflow: A Systematic Approach

A full method validation is a comprehensive process designed to demonstrate that the analytical method is reliable and reproducible for its intended use.[3][16] The workflow ensures that each critical parameter is thoroughly tested before the analysis of study samples begins.[17]

ValidationWorkflow cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Stability Assessment Develop LC-MS/MS Optimization Prepare Prepare Stock, Calibrators (CS) & Quality Controls (QCs) Develop->Prepare Selectivity Selectivity & Specificity Prepare->Selectivity Linearity Linearity & Range (LLOQ/ULOQ) Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Carryover Carryover Assessment Accuracy->Carryover Matrix Matrix Effect Carryover->Matrix BenchTop Bench-Top Stability Matrix->BenchTop FreezeThaw Freeze-Thaw Stability BenchTop->FreezeThaw LongTerm Long-Term Stability FreezeThaw->LongTerm Stock Stock Solution Stability LongTerm->Stock Report Validation Report & Method SOP Stock->Report StabilityLogic cluster_0 Sample Lifecycle Stages cluster_1 Corresponding Stability Tests Collection Sample Collection (Clinical Site) Storage Long-Term Storage (-80°C) Collection->Storage Shipping Processing Sample Processing (Lab Bench) Storage->Processing Retrieval LT_Test Long-Term Stability Test Storage->LT_Test FT_Test Freeze-Thaw Stability Test Storage->FT_Test Analysis Autosampler (e.g., 4°C) Processing->Analysis Queueing BT_Test Bench-Top Stability Test Processing->BT_Test AS_Test Autosampler Stability Test Analysis->AS_Test

Caption: Relationship between sample handling stages and the required stability validation tests.

Conclusion

The LC-MS/MS method for Methyl 4-ethyl-1-piperidinepropanoate has been successfully validated according to stringent international regulatory standards. [1][2][3]The data presented demonstrates that the method is specific, linear over the intended range, accurate, precise, and that the analyte is stable under typical sample lifecycle conditions. The rigorous, causality-driven approach to this validation ensures that the method is robust and fit-for-purpose, capable of generating reliable data for pivotal drug development studies.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Selection of Internal Standards for LC-MS/MS Applications . Cerilliant. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? . Future Science. [Link]

  • Guideline Bioanalytical method validation . European Union. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS . ACS Publications. [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis . KCAS Bio. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? . BioPharma Services. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation - Guidance for Industry . FDA. [Link]

  • Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China . Bouling Chemical Co., Limited. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . IJNRD. [Link]

  • Unstable Small Molecule Therapeutic Analysis . KCAS Bio. [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices . PubMed. [Link]

  • Considerations to properly assess drug stability within biological samples . Anapharm Bioanalytics. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]

  • Biologics vs. Small Molecules, What's the Difference for Stability Testing? . PPD. [Link]

  • Comprehensive Stability Assessment of Biotechnological Products: Degradation Mechanisms, Statistical Tools, and Regulatory Compliance, Part 1 . BioProcess International. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start . Agilex Biolabs. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics . PMC. [Link]

  • Piperidine . PubChem - NIH. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . FDA. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery . New Food Magazine. [Link]

  • Application of LCMS in small-molecule drug development . Drug Target Review. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates . PMC. [Link]

  • Quantifying Small Molecules by Mass Spectrometry . LCGC International. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 . YouTube. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking Methyl 4-ethyl-1-piperidinepropanoate: A Comparative Analysis Against Reference Standards

Introduction In the landscape of pharmaceutical development and fine chemical synthesis, the molecular integrity of every intermediate is paramount. The purity, identity, and stability of these building blocks directly i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the molecular integrity of every intermediate is paramount. The purity, identity, and stability of these building blocks directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Methyl 4-ethyl-1-piperidinepropanoate, a tertiary amine and ester, serves as a pertinent example of a specialized intermediate where rigorous characterization is not just a matter of quality control, but a foundational requirement for its successful application.

This guide provides an in-depth framework for the comprehensive benchmarking of Methyl 4-ethyl-1-piperidinepropanoate. For many novel or specialized intermediates, a dedicated Standard Reference Material (SRM) from a pharmacopeia or a national metrology institute like NIST may not be readily available. Therefore, this document outlines a robust, multi-technique analytical strategy to qualify a high-purity batch as an in-house reference standard. We will explore the causality behind each experimental choice, detailing the orthogonal analytical techniques required to build a complete profile of the material's identity, purity, and physicochemical properties. This self-validating system is designed for researchers, scientists, and drug development professionals who require the highest degree of confidence in their starting materials.

The Analytical Framework: A Multi-Pronged, Orthogonal Approach

A single analytical technique provides only one perspective on a material's properties. A robust characterization relies on the principle of orthogonality, where different methods based on distinct chemical and physical principles are used to cross-validate findings. This approach minimizes the risk of overlooking impurities or structural ambiguities. For a molecule like Methyl 4-ethyl-1-piperidinepropanoate, we have selected a suite of techniques to create a comprehensive analytical profile.

Our chosen methodologies are:

  • Spectroscopy (NMR, MS): To confirm the molecular structure and identity.

  • Chromatography (HPLC, GC): To assess purity and profile related substances.[3][4][5]

  • Quantitative NMR (qNMR): To determine an absolute purity value against a certified internal standard.[6]

  • Thermal Analysis (DSC, TGA): To evaluate physicochemical properties like melting point and thermal stability.[7][8]

The following diagram illustrates the logical workflow for qualifying a new batch of material against an established in-house reference standard.

G Workflow for Benchmarking a New Batch of M4EPP cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Physicochemical Properties cluster_3 Phase 4: Data Evaluation & Decision NMR NMR Spectroscopy (¹H, ¹³C) Compare Compare Data to Reference Standard Specs NMR->Compare GCMS GC-MS Analysis GCMS->Compare HPLC HPLC Purity (Area %) HPLC->Compare qNMR qNMR Purity (Absolute % w/w) qNMR->Compare DSC DSC Analysis (Melting Point) DSC->Compare TGA TGA Analysis (Thermal Stability) TGA->Compare Pass Batch Qualified Compare->Pass Meets Specs Fail Further Investigation Required Compare->Fail Does Not Meet Specs NewBatch New Batch of Methyl 4-ethyl-1-piperidinepropanoate NewBatch->NMR NewBatch->GCMS NewBatch->HPLC NewBatch->qNMR NewBatch->DSC NewBatch->TGA

Caption: Overall workflow for qualifying a new batch of material.

Identity and Structural Confirmation: Is It What It Claims to Be?

Confirming the chemical identity is the foundational step of any analysis. We employ Nuclear Magnetic Resonance (NMR) for detailed structural mapping and Mass Spectrometry (MS) to verify the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structure in solution.[9][10] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the connectivity of all atoms, providing definitive proof of identity. For piperidine derivatives, NMR can also provide insights into conformational dynamics.[11]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10 mg of the Methyl 4-ethyl-1-piperidinepropanoate sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H): Acquire the proton spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

  • Acquisition (¹³C): Acquire the carbon spectrum using a proton-decoupled sequence with a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

  • Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Hypothetical Data Summary:

Assignment¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)
-OCH₃3.65 (s, 3H)51.5
Piperidine H-2, H-62.50 (m, 4H)54.2
Piperidine H-3, H-51.55 (m, 4H)26.0
Piperidine H-41.40 (m, 1H)31.8
-CH₂- (propanoate)2.70 (t, 2H)57.9
-CH₂- (propanoate)2.45 (t, 2H)33.1
Ethyl -CH₂-1.30 (q, 2H)28.5
Ethyl -CH₃0.85 (t, 3H)11.9
Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is an ideal technique for confirming the molecular weight of volatile and semi-volatile compounds and providing a characteristic fragmentation "fingerprint."[12] For Methyl 4-ethyl-1-piperidinepropanoate, electron ionization (EI) will induce reproducible fragmentation, allowing for structural confirmation and the identification of any co-eluting volatile impurities.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

  • GC System: Use a gas chromatograph equipped with a non-polar (e.g., DB-5ms) capillary column (30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS System: Use a quadrupole mass spectrometer with an EI source (70 eV).

  • MS Conditions:

    • Source Temperature: 230°C

    • Scan Range: 40-400 m/z.

Expected Fragmentation Pattern: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight. Key fragments are expected from the loss of the methoxy group (-31), the ethyl group (-29), and characteristic piperidine ring fragments (e.g., m/z 84, 98).[13][14]

G Parent M+• (m/z 213) Frag1 Loss of •OCH3 (m/z 182) Parent->Frag1 -31 Frag2 Loss of •CH2CH3 (m/z 184) Parent->Frag2 -29 Frag3 Piperidine Fragment (m/z 98) Parent->Frag3 - C6H11O2 Frag4 Piperidine Fragment (m/z 84) Frag3->Frag4 - CH2

Caption: Simplified expected fragmentation pathway for M4EPP in EI-MS.

Purity and Impurity Profiling: Quantifying the Unwanted

Purity assessment is a critical quality attribute.[15] We use HPLC for its high resolving power to separate the main component from related impurities and qNMR for an orthogonal, highly accurate measure of absolute purity.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse of the pharmaceutical industry for purity determination due to its high sensitivity, resolving power, and robustness.[3][5][16] A reversed-phase method is suitable for this moderately polar compound, and UV detection is appropriate if the molecule possesses a chromophore or can be derivatized. For a simple ester like this, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be more universal if UV response is poor. For this guide, we will assume adequate UV detection of a relevant impurity.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1.0 mg/mL in 50:50 Water:Acetonitrile.

Comparative Data Table (Hypothetical):

ParameterIn-House Reference StandardTest BatchAcceptance Criteria
Purity (Area %) 99.85%99.65%≥ 99.5%
Largest Impurity (Area %) 0.08%0.12%≤ 0.15%
Total Impurities (Area %) 0.15%0.35%≤ 0.50%
Quantitative NMR (qNMR)

Causality: qNMR provides an absolute measure of purity (%w/w) by relating the integrated signal of the analyte to that of a certified, stable internal standard of known purity.[6] It is orthogonal to chromatographic methods, as it does not depend on separation and is less sensitive to differences in detector response. This makes it an invaluable tool for qualifying a reference standard.

Experimental Protocol: qNMR

  • Standard Preparation: Accurately weigh ~20 mg of a certified reference standard (e.g., Maleic Acid) into a vial.

  • Sample Preparation: Accurately weigh ~40 mg of Methyl 4-ethyl-1-piperidinepropanoate into the same vial.

  • Dissolution: Dissolve the mixture in ~1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆) ensuring complete dissolution.

  • Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay of 30-60s, 90° pulse, sufficient signal-to-noise).

  • Analysis: Integrate a well-resolved signal from the analyte (e.g., the -OCH₃ singlet) and a signal from the internal standard (e.g., the vinyl protons of maleic acid). Calculate the purity using the standard qNMR equation.

Hypothetical Purity Calculation:

  • Analyte Signal (Integral): 5.45 (for -OCH₃, 3H)

  • Internal Standard Signal (Integral): 2.00 (for vinyl protons, 2H)

  • Purity of Standard: 99.9%

  • Result: The test batch demonstrates a qNMR purity of 99.7% w/w .

Physicochemical and Thermal Properties

The physical properties of a material are crucial for handling, formulation, and stability. DSC and TGA provide key data on these characteristics.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[17] It is used to determine the melting point, which is a key physical constant and an indicator of purity. Impurities typically cause a depression and broadening of the melting endotherm.[18]

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty, sealed pan as the reference.

  • Instrumentation: Calibrated Differential Scanning Calorimeter.

  • Method: Equilibrate at 25°C. Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Analysis: Determine the onset and peak temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature.[19][20] This is essential for determining thermal stability, decomposition temperature, and quantifying residual volatiles like water or solvents.[7][21][22]

Experimental Protocol: TGA

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation: Calibrated Thermogravimetric Analyzer.

  • Method: Equilibrate at 30°C. Heat the sample from 30°C to 500°C at a rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Analysis: Determine the temperature at which significant mass loss begins (onset of decomposition) and quantify any mass loss at lower temperatures (e.g., <150°C).

Comparative Thermal Data (Hypothetical):

ParameterIn-House Reference StandardTest BatchAcceptance Criteria
Melting Point (DSC, Onset) 145.5 °C145.1 °C144.0 - 147.0 °C
Mass Loss below 150°C (TGA) 0.05%0.25%≤ 0.50%
Decomposition Temp (TGA, 5% loss) 285 °C283 °C≥ 280 °C

Synthesis of Findings and Batch Qualification

The final step is to consolidate all data and make an informed decision on the quality of the test material relative to the established in-house reference standard.

Master Comparison Table:

Analytical TechniqueParameterIn-House ReferenceTest BatchMeets Criteria?
HPLC Purity (Area %)99.85%99.65%Yes
Total Impurities0.15%0.35%Yes
qNMR Purity (% w/w)99.8%99.7%Yes
GC-MS Identity ConfirmationConfirmedConfirmedYes
DSC Melting Point (Onset)145.5 °C145.1 °CYes
TGA Residual Volatiles0.05%0.25%Yes
Decomposition Temp285 °C283 °CYes

Discussion: The hypothetical data presented for the "Test Batch" meets all pre-defined acceptance criteria established by the in-house reference standard. The identity was unequivocally confirmed by NMR and MS. The purity was verified by two orthogonal methods (HPLC and qNMR) to be well within specification. Thermal analysis showed comparable melting behavior and stability. Based on this comprehensive data set, the test batch can be qualified for its intended use.

The following decision tree provides a logical pathway for this qualification process.

G start Start Batch Review q1 Structural Identity Confirmed? (NMR & MS) start->q1 q2 Purity ≥ 99.5%? (HPLC & qNMR) q1->q2 Yes fail REJECT BATCH (Initiate OOS Investigation) q1->fail No q3 Thermal Specs Met? (DSC & TGA) q2->q3 Yes q2->fail No pass QUALIFY BATCH q3->pass Yes q3->fail No

Caption: Decision tree for the qualification of a new M4EPP batch.

Conclusion

This guide demonstrates that a robust, scientifically-grounded benchmarking process is achievable even in the absence of a formal compendial standard. By employing a suite of orthogonal analytical techniques—spanning spectroscopy, chromatography, and thermal analysis—we can build a comprehensive and trustworthy profile of Methyl 4-ethyl-1-piperidinepropanoate. This multi-faceted approach ensures that each batch of material is not only correctly identified but also meets stringent purity and quality requirements, providing the necessary confidence for researchers and developers in the critical early stages of the pharmaceutical supply chain.

References

  • Lab Manager. (2025, January 2). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]

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  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link]

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004-1008. [Link]

  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. [Link]

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved March 25, 2026, from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved March 25, 2026, from [Link]

  • Agatonovic-Kustrin, S., & Beresford, R. (2000). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 717-724. [Link]

  • Dong, M. W. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. [Link]

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  • MST. (n.d.). [DSC] Differential Scanning Calorimetry. Retrieved March 25, 2026, from [Link]

  • Cholli, A. L., & Zaper, A. M. (1990). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 44(3), 453-456. [Link]

  • Bake, P. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

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  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(25), 9343–9351. [Link]

  • ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved March 25, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Methyl 4-ethyl-1-piperidinepropanoate

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with Methyl 4-ethyl-1-piperidinepropanoate (CAS No. 2449-35-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with Methyl 4-ethyl-1-piperidinepropanoate (CAS No. 2449-35-6). The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure the well-being of laboratory personnel and the integrity of research. The focus is to move beyond mere compliance and foster a deep-seated culture of safety by explaining the causality behind each procedural recommendation.

Hazard Assessment: The "Why" Behind the Protocol

Primary Hazards Include:

  • Skin and Eye Damage: Piperidine derivatives can cause severe skin burns and eye damage upon contact.[1][3]

  • Toxicity: These compounds can be toxic if they come into contact with the skin or are inhaled.[1]

  • Flammability: Many organic esters and piperidine-based compounds are flammable liquids and vapors.[2][4]

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical necessity.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks associated with handling Methyl 4-ethyl-1-piperidinepropanoate. Each component is chosen to provide a specific barrier against the identified hazards.

Eye and Face Protection

Directive: Wear tightly fitting safety goggles and a face shield.

Rationale: Standard safety glasses are insufficient. The potential for splashes of this corrosive and irritating substance necessitates the use of tightly fitting goggles that form a seal around the eyes.[2][5] A face shield provides an additional, crucial layer of protection for the entire face against splashes during transfers or other manipulations.[2]

Skin Protection

Hand Protection: Directive: Wear nitrile or neoprene gloves. Always inspect gloves for tears or pinholes before use.[2][6]

Rationale: There is no single glove that protects against all chemicals.[7] For organic esters and piperidine derivatives, butyl rubber gloves offer excellent protection, while neoprene and nitrile gloves also provide good resistance.[8] It is crucial to consult a glove compatibility chart and the glove manufacturer's instructions regarding permeability and breakthrough time.[6][7] Disposable gloves should never be reused, and hands should be washed thoroughly after glove removal.[2]

Body Protection: Directive: Wear a flame-retardant, chemical-resistant lab coat or a complete protective suit.[2]

Rationale: To protect against skin contact and potential splashes, a lab coat that fully covers the arms is mandatory.[9][10] Given the flammability risk associated with similar compounds, a flame-retardant material is the superior choice.[2] For procedures with a higher risk of significant exposure, a complete chemical-resistant suit should be utilized.[2] All protective clothing must be removed before leaving the laboratory.[3]

Respiratory Protection

Directive: All handling of Methyl 4-ethyl-1-piperidinepropanoate must be conducted in a certified chemical fume hood.[9][10]

Rationale: The potential for toxic vapors and the volatility of organic esters make respiratory protection a primary concern.[1][9] Working within a fume hood with proper airflow is the most effective engineering control to prevent inhalation. If a risk assessment indicates that air-purifying respirators are necessary as a backup, they must be approved by NIOSH or an equivalent standard.[2]

Operational Workflow for Safe Handling

A systematic approach to handling, from preparation to disposal, minimizes the risk of exposure and accidents.

Procedural Flow Diagram

The following diagram outlines the critical steps for safely handling Methyl 4-ethyl-1-piperidinepropanoate.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling & Disposal prep_fume_hood Verify Fume Hood Certification & Airflow prep_ppe Don Correct PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_fume_hood->prep_ppe prep_spill_kit Locate & Verify Spill Kit Contents prep_ppe->prep_spill_kit handle_transfer Use Grounded Equipment & Non-Sparking Tools prep_spill_kit->handle_transfer Proceed to Handling handle_procedure Perform Chemical Manipulations handle_transfer->handle_procedure handle_seal Securely Seal Primary Container handle_procedure->handle_seal post_decontaminate Decontaminate Work Surfaces handle_seal->post_decontaminate Proceed to Cleanup post_waste Segregate & Label Waste Container post_decontaminate->post_waste post_doff Doff PPE in Correct Order & Dispose post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Safe Handling Workflow for Methyl 4-ethyl-1-piperidinepropanoate.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][11]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[11] Remove all contaminated clothing. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spills: Evacuate the area. Remove all ignition sources. Absorb the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[12] Use spark-proof tools during cleanup.

Disposal Plan

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with Methyl 4-ethyl-1-piperidinepropanoate, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[10]

  • Containers: Use designated "Organic Liquid" waste containers that are clearly labeled and kept in a well-ventilated area, preferably within a fume hood.[9][13] Do not overfill containers; leave approximately 10% of headspace for expansion.[13]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[14] Never dispose of organic substances down laboratory drains.[9][10] Contaminated packaging should be triple-rinsed (if appropriate) and offered for recycling or punctured to prevent reuse before disposal.[14]

By adhering to these detailed protocols, researchers can confidently and safely handle Methyl 4-ethyl-1-piperidinepropanoate, ensuring both personal safety and the integrity of their scientific work.

References

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